molecular formula C11H19NOS B562913 Octhilinone-d17

Octhilinone-d17

Cat. No.: B562913
M. Wt: 230.45 g/mol
InChI Key: JPMIIZHYYWMHDT-SPDJNGSGSA-N
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Description

Octhilinone-d17, also known as this compound, is a useful research compound. Its molecular formula is C11H19NOS and its molecular weight is 230.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMIIZHYYWMHDT-SPDJNGSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway of Deuterated Octhilinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed synthesis pathway for deuterated Octhilinone. This pathway is a scientifically informed projection based on established synthesis routes for non-deuterated Octhilinone and known methods for the preparation of deuterated precursors. The experimental protocols and quantitative data are illustrative and require experimental validation.

Introduction

Octhilinone, 2-octyl-2H-isothiazol-3-one, is a widely utilized biocide with potent antifungal and antibacterial properties. Isotopic labeling, particularly with deuterium, is a critical tool in pharmaceutical and metabolic research to trace the fate of molecules, understand reaction mechanisms, and potentially enhance pharmacokinetic profiles. This guide provides a detailed, proposed synthesis pathway for deuterated Octhilinone, focusing on the incorporation of a deuterated octyl chain. The proposed route leverages the synthesis of deuterated n-octylamine as a key precursor, which is then integrated into an established synthesis of the isothiazolinone ring structure.

Overview of the Proposed Synthesis Strategy

The proposed synthesis of deuterated Octhilinone is a multi-step process that begins with the preparation of a deuterated precursor, specifically deuterated n-octylamine. This isotopically labeled starting material is then utilized in a known synthetic route to construct the final deuterated Octhilinone molecule.

The general, non-deuterated synthesis of Octhilinone often commences with the reaction of octylamine with a sulfur-containing reagent to form an N-octyl-substituted intermediate, which is subsequently cyclized to create the isothiazolinone ring.[1][2] This guide adapts this established methodology by substituting standard octylamine with its deuterated counterpart.

Experimental Protocols

Synthesis of Deuterated n-Octylamine (Precursor)

A plausible method for the synthesis of deuterated n-octylamine involves the reduction of a corresponding deuterated amide.[3]

Reaction:

Deuterated n-octanamide is reduced using a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to yield deuterated n-octylamine.

Materials:

  • Deuterated n-octanamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Cold water

Procedure:

  • Deuterated n-octanamide is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • A solution of Lithium Aluminum Hydride (1.0 M in THF) is slowly added dropwise to the stirred solution of deuterated n-octanamide.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reduction.

  • After completion, the reaction is cooled in an ice bath, and cold water is cautiously added to quench the excess LiAlH₄.

  • The resulting mixture is extracted multiple times with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield deuterated n-octylamine.[3]

Proposed Synthesis of Deuterated Octhilinone

This proposed pathway adapts a known synthesis of Octhilinone by utilizing the deuterated n-octylamine prepared in the previous step. The synthesis proceeds through the formation of an N-octyl-3-mercaptopropionamide intermediate, followed by cyclization.[2]

Step 1: Synthesis of N-(deuterated-octyl)-3-mercaptopropionamide

Reaction:

3-Mercaptopropionic acid methyl ester reacts with deuterated n-octylamine to form N-(deuterated-octyl)-3-mercaptopropionamide.

Materials:

  • 3-Mercaptopropionic acid methyl ester

  • Deuterated n-octylamine

  • Methanol

  • Sodium methoxide solution

Procedure:

  • Deuterated n-octylamine is dissolved in methanol.

  • A catalytic amount of sodium methoxide solution is added to the mixture.

  • 3-Mercaptopropionic acid methyl ester is added dropwise to the stirred solution.

  • The reaction is stirred at room temperature for an extended period (e.g., 24-48 hours) to drive the amidation reaction to completion.

  • The solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography, to yield pure N-(deuterated-octyl)-3-mercaptopropionamide.

Step 2: Cyclization to form Deuterated Octhilinone

Reaction:

N-(deuterated-octyl)-3-mercaptopropionamide is cyclized using a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas, to form deuterated Octhilinone.[1][2]

Materials:

  • N-(deuterated-octyl)-3-mercaptopropionamide

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas

  • An inert solvent (e.g., Dichloromethane, Ethyl acetate)

  • A weak base (e.g., Sodium bicarbonate solution)

Procedure:

  • N-(deuterated-octyl)-3-mercaptopropionamide is dissolved in an anhydrous, inert solvent like dichloromethane.

  • The solution is cooled to a low temperature (e.g., 0-5 °C).

  • A solution of sulfuryl chloride in the same solvent is added dropwise while maintaining the low temperature.

  • The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a weak base, such as a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude deuterated Octhilinone is purified by a suitable method, such as vacuum distillation or column chromatography.[2][4]

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis of deuterated Octhilinone. These values are illustrative and would need to be confirmed by experimental work.

Table 1: Reaction Parameters for the Synthesis of Deuterated n-Octylamine

ParameterValue
Starting MaterialDeuterated n-octanamide
Reducing AgentLithium Aluminum Hydride
SolventTetrahydrofuran (THF)
Reaction TemperatureReflux (approx. 66 °C)
Reaction Time4 hours
Illustrative Yield ~90%

Table 2: Proposed Reaction Parameters for the Synthesis of Deuterated Octhilinone

StepParameterValue
1. Amidation Starting Materials3-Mercaptopropionic acid methyl ester, Deuterated n-octylamine
SolventMethanol
CatalystSodium methoxide
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Illustrative Yield ~85%
2. Cyclization Starting MaterialN-(deuterated-octyl)-3-mercaptopropionamide
ReagentSulfuryl chloride
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Illustrative Yield ~75%

Table 3: Illustrative Analytical Data for Deuterated Octhilinone

AnalysisExpected Result
Mass Spectrometry Molecular ion peak corresponding to the mass of deuterated Octhilinone
¹H NMR Absence or significant reduction of signals corresponding to the protons on the octyl chain
¹³C NMR Signals consistent with the carbon skeleton of Octhilinone
Purity (by HPLC) >95%

Visualization of the Synthesis Pathway

The following diagrams illustrate the proposed synthesis workflow.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Deuterated Octhilinone Synthesis Deut_Octanamide Deuterated n-Octanamide Reduction Reduction (LiAlH4, THF) Deut_Octanamide->Reduction Deut_Octylamine Deuterated n-Octylamine Reduction->Deut_Octylamine Amidation Amidation Deut_Octylamine->Amidation Mercapto_ester 3-Mercaptopropionic acid methyl ester Mercapto_ester->Amidation Intermediate N-(deuterated-octyl)-3- mercaptopropionamide Amidation->Intermediate Cyclization Cyclization (SO2Cl2) Intermediate->Cyclization Deut_Octhilinone Deuterated Octhilinone Cyclization->Deut_Octhilinone

Caption: Proposed workflow for the synthesis of deuterated Octhilinone.

Reaction_Scheme A Deuterated n-Octanamide B Deuterated n-Octylamine A->B  LiAlH4 / THF   C N-(deuterated-octyl)-3- mercaptopropionamide B->C  NaOCH3 / MeOH   D Deuterated Octhilinone C->D  SO2Cl2 / CH2Cl2   3-Mercaptopropionic\nacid methyl ester 3-Mercaptopropionic acid methyl ester 3-Mercaptopropionic\nacid methyl ester->C  NaOCH3 / MeOH  

Caption: Simplified reaction scheme for the proposed synthesis.

References

An In-depth Technical Guide to the Biocidal Mechanism of Action of Octhilinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octhilinone (2-n-octyl-4-isothiazolin-3-one, OIT) is a broad-spectrum biocide belonging to the isothiazolinone class of compounds.[1][2] It is widely utilized as a preservative and fungicide in various industrial and commercial products, including paints, adhesives, leather, and textiles.[1][3] Its efficacy stems from a multi-faceted mechanism of action that rapidly inhibits microbial growth and metabolism, leading to irreversible cellular damage and death. This guide provides a detailed technical overview of the core mechanisms, cellular targets, and key experimental protocols used to elucidate the biocidal action of octhilinone.

Core Mechanism of Action: Thiol Reactivity

The primary molecular mechanism underlying the biocidal activity of octhilinone and other isothiazolinones is the chemical modification of thiol groups.[3][4] The electrophilic sulfur atom in the isothiazolinone ring has a strong reactivity towards nucleophilic sulfhydryl (-SH) groups found in the cysteine residues of proteins and in the antioxidant molecule glutathione (GSH).[3][5]

This interaction proceeds via a two-step process:

  • Rapid Inhibition: An initial, rapid reaction with accessible surface thiols on critical enzymes disrupts key metabolic pathways.[5][6] This leads to an immediate cessation of growth, respiration, and energy production within minutes of exposure.[5][6]

  • Irreversible Damage: This is followed by a more extensive and irreversible inactivation of a broader range of proteins and the depletion of the cell's primary antioxidant defenses. This culminates in widespread cellular damage and, ultimately, cell death over a period of hours.[5][6]

The lipophilic n-octyl side chain of the octhilinone molecule facilitates its passage across the cell membrane, allowing it to reach its intracellular targets.

cluster_outside Extracellular Space cluster_cell Microbial Cell cluster_targets Primary Targets OIT Octhilinone (OIT) Membrane Cell Membrane OIT->Membrane Lipophilic Penetration Intracellular_OIT Intracellular Octhilinone Membrane->Intracellular_OIT GSH Glutathione (GSH) Intracellular_OIT->GSH Reacts with Protein_Thiols Protein Thiols (e.g., Cysteine residues) Intracellular_OIT->Protein_Thiols Reacts with OIT Octhilinone Thiol_Mod Thiol Modification (GSH Depletion, Protein Inactivation) OIT->Thiol_Mod Enzyme_Inhib Enzyme Inhibition (Dehydrogenases) Thiol_Mod->Enzyme_Inhib Mito_Dys Mitochondrial Dysfunction Thiol_Mod->Mito_Dys Resp_Inhib Inhibition of Respiration & ATP Synthesis Enzyme_Inhib->Resp_Inhib Mito_Dys->Resp_Inhib ROS Increased ROS (Oxidative Stress) Mito_Dys->ROS Death Loss of Membrane Integrity & Cell Death Resp_Inhib->Death Apoptosis Caspase-3 Activation (Apoptosis) ROS->Apoptosis Damage Widespread Macromolecular Damage ROS->Damage Apoptosis->Death Damage->Death cluster_ros Mitochondrial ROS Assay cluster_gsh GSH Assay cluster_sno S-Nitrosylation Assay start Culture & Treat Cells with Octhilinone stain_ros Stain with MitoSOX Red start->stain_ros lyse_gsh Lyse Cells start->lyse_gsh lyse_sno Lyse Cells in HENS start->lyse_sno wash_ros Wash Cells stain_ros->wash_ros measure_ros Measure Fluorescence (Ex/Em ~510/580 nm) wash_ros->measure_ros assay_gsh Perform GSH Assay (e.g., GSH-Glo) lyse_gsh->assay_gsh measure_gsh Measure Absorbance/ Fluorescence assay_gsh->measure_gsh block_sno Block Free Thiols (MMTS) lyse_sno->block_sno label_sno Reduce & Label (Ascorbate + iodoTMT) block_sno->label_sno wb_sno Western Blot with Anti-TMT Antibody label_sno->wb_sno

References

An In-depth Technical Guide to the Physical and Chemical Properties of Octhilinone-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Octhilinone-d17, a deuterated analog of the biocide Octhilinone. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Introduction to this compound

This compound is the isotopically labeled version of Octhilinone, a broad-spectrum fungicide and antibacterial agent.[1][2] Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotope.[3][4] In the case of this compound, seventeen hydrogen atoms have been replaced with deuterium. This labeling is a powerful tool in various scientific disciplines, including chemistry, biochemistry, and environmental science, for tracing molecules and elucidating metabolic pathways and reaction mechanisms.[3][] Stable isotope-labeled compounds like this compound are particularly useful as internal standards in quantitative analysis by mass spectrometry.[][6]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
IUPAC Name 2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)isothiazol-3-one[7][8]
CAS Number 1185109-79-8[7][8][9][10]
Molecular Formula C₁₁D₁₇H₂NOS[7][8][9][10]
Molecular Weight 230.44 g/mol [7][8][9][10]
Accurate Mass 230.2254 u[7][8][11]
Purity >95% (as determined by HPLC)[7][8]
Appearance Neat (often supplied as a solution in a solvent like methanol)[7][8][11]
Storage Temperature +4°C[7][8]
Unlabelled CAS 26530-20-1[7][8]

Experimental Protocols

General Workflow for Purity Analysis by HPLC

The following diagram illustrates a general workflow for determining the purity of this compound using HPLC.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh this compound standard prep2 Dissolve in a suitable solvent (e.g., Methanol) prep1->prep2 prep3 Filter the solution to remove particulates prep2->prep3 hplc1 Inject sample into HPLC system prep3->hplc1 hplc2 Separation on a suitable column (e.g., C18) hplc1->hplc2 hplc3 Detection using a UV detector hplc2->hplc3 data1 Integrate peak areas from the chromatogram hplc3->data1 data2 Calculate purity based on the relative peak area data1->data2

A generalized workflow for HPLC-based purity analysis.
General Workflow for Identification by GC-MS

The following diagram outlines a typical workflow for the identification and quantification of this compound using GC-MS, often employed for the unlabelled compound.[12]

gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Prepare a solution of this compound in a volatile solvent prep2 Derivatization (if necessary) prep1->prep2 gcms1 Inject sample into GC prep2->gcms1 gcms2 Separation based on volatility and column interaction gcms1->gcms2 gcms3 Elution into the Mass Spectrometer gcms2->gcms3 gcms4 Ionization and fragmentation gcms3->gcms4 gcms5 Detection of mass-to-charge ratio gcms4->gcms5 data1 Identify compound based on retention time and mass spectrum gcms5->data1 data2 Quantify using an internal or external standard data1->data2 moa_pathway cluster_cellular Cellular Targets cluster_effects Downstream Effects octhilinone Octhilinone thiol Cysteine Thiol Residues octhilinone->thiol nucleic_acid Nucleic Acid Synthesis (DNA/RNA) octhilinone->nucleic_acid disruption Disruption of Cellular Processes thiol->disruption nucleic_acid->disruption caspase Caspase-3 Activation disruption->caspase mitochondria Mitochondrial Damage disruption->mitochondria apoptosis Apoptosis caspase->apoptosis mitochondria->apoptosis

References

In-Depth Technical Guide to Octhilinone-d17 Standard for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for the accurate quantification of Octhilinone, this guide provides a comprehensive overview of the commercially available Octhilinone-d17 standard, its applications, and detailed analytical methodologies.

This technical guide is designed for researchers, scientists, and drug development professionals who require a reliable internal standard for the quantitative analysis of Octhilinone. This compound, a deuterated analog of the biocide Octhilinone, serves as an ideal internal standard for mass spectrometry-based methods, ensuring higher accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound standard for research and analytical purposes. The table below summarizes the key quantitative data available from prominent commercial sources. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most current and lot-specific information.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityFormat
LGC Standards 1185109-79-8C₁₁H₂D₁₇NOS230.44>95% (HPLC)[1]Neat[1], 1.0 mg/mL in Methanol[2][3]
Santa Cruz Biotechnology 1185109-79-8C₁₁H₂D₁₇NOS230.44Information not readily available, refer to Certificate of Analysis for lot-specific data[4]Solid (assumed)
TLC Pharmaceutical Standards 1185109-79-8C₁₁H₂D₁₇NOS230.44Information not readily available, refer to Certificate of Analysis[5]Solid (assumed)
Pharmaffiliates 1185109-79-8C₁₁H₂D₁₇NOS230.44Information not readily available, refer to Certificate of Analysis[6]Light Yellow Oil[6]
MedChemExpress 1185109-79-8C₁₁H₂D₁₇NOS230.44Information not readily available, refer to Certificate of Analysis[7]Solid (assumed)

Note on Isotopic Enrichment: While the suppliers confirm the deuterated nature of the standard, specific quantitative values for isotopic enrichment are not consistently provided in publicly available documentation. It is crucial to obtain the Certificate of Analysis for lot-specific isotopic purity data, which is a critical parameter for accurate quantitative analysis.[8]

The Role of Deuterated Standards in Quantitative Analysis

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[9][10] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The use of a deuterated internal standard provides several advantages:

  • Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate correction.

  • Compensation for Sample Loss: Any loss of sample during extraction, cleanup, and injection will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final calculated concentration.

  • Improved Precision and Accuracy: By accounting for variations in instrument performance and sample handling, deuterated internal standards significantly improve the overall precision and reproducibility of the analytical method.[9]

Experimental Protocol: A Representative LC-MS/MS Method for Isothiazolinone Analysis

While a specific, detailed experimental protocol for the use of this compound was not found in the available literature, the following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of isothiazolinones in aqueous samples. This protocol can be adapted and optimized for the specific analysis of Octhilinone using this compound as an internal standard.

1. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of Octhilinone and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Octhilinone stock solution to create a calibration curve covering the expected concentration range in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase.

  • Sample Preparation: For aqueous samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering matrix components. A common procedure involves:

    • Acidify the water sample (e.g., with formic acid).

    • Add a known amount of the this compound internal standard solution.

    • Pass the sample through a conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of isothiazolinones (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for isothiazolinones.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Octhilinone and this compound need to be determined by infusing the individual standards into the mass spectrometer.

      • Example MRM transitions (to be optimized):

        • Octhilinone: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2

        • This compound: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

3. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of Octhilinone to the peak area of this compound against the concentration of the Octhilinone standards.

  • Determine the concentration of Octhilinone in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in utilizing a deuterated internal standard for quantitative analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection add_is Spike with This compound sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe reconstitute Reconstitution spe->reconstitute lc LC Separation reconstitute->lc msms MS/MS Detection (MRM) lc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

signaling_pathway Analyte_IS Analyte + Internal Standard (IS) Co-elute from LC Ion_Source Electrospray Ionization (ESI) Analyte_IS->Ion_Source Quad1 Q1: Precursor Ion Selection (Analyte & IS m/z) Ion_Source->Quad1 Quad2 Q2: Collision-Induced Dissociation (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data Data System: Signal Ratio (Analyte/IS) Detector->Data

Caption: Logical flow of analysis in a triple quadrupole mass spectrometer.

References

In-Depth Technical Guide: Properties and Data of CAS Number 1185109-79-8 (Octhilinone-d17) and its Non-Deuterated Analogue, Octhilinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and data associated with CAS number 1185109-79-8, identified as Octhilinone-d17. As a deuterated isotopologue of Octhilinone (CAS 26530-20-1), its primary application is as an internal standard for analytical and pharmacokinetic studies of the parent compound.[1][2] This guide will focus on the well-documented properties and biological activities of Octhilinone, as the physicochemical and biological characteristics of this compound are intrinsically linked to its non-deuterated form.

Octhilinone is a broad-spectrum biocide belonging to the isothiazolinone class of compounds.[3] It is widely utilized as a fungicide and antibacterial agent in various industrial and commercial applications, including paints, coatings, metalworking fluids, and wood preservation.[4][5] Its efficacy stems from its ability to disrupt essential cellular processes in microorganisms.[1][6]

Chemical and Physical Properties

The fundamental properties of this compound and Octhilinone are summarized below. The data for Octhilinone is more extensive due to its widespread use.

PropertyThis compoundOcthilinone
CAS Number 1185109-79-826530-20-1
Molecular Formula C₁₁H₂D₁₇NOSC₁₁H₁₉NOS
Molecular Weight 230.44 g/mol 213.34 g/mol [2]
IUPAC Name 2-(octyl-d17)-1,2-thiazol-3(2H)-one2-octyl-1,2-thiazol-3(2H)-one[3]
Synonyms 2-Octyl-4-isothiazolin-3-one-d172-Octyl-3(2H)-isothiazolone, OIT[7]
Appearance -Light yellow to amber transparent liquid[1]
Boiling Point -120 °C[1]
Density -1.04 g/cm³[1]
Solubility -Soluble in organic solvents, slightly soluble in water[1]
Log Kow -3.42[2]

Synthesis

The industrial synthesis of Octhilinone typically involves a multi-step process. A common method begins with the reaction of acrylic acid to produce 3-mercaptopropionic acid. This is followed by the formation of 3-mercaptopropanamides. The final step is the ring-closure of the thiol-amide through chlorination or oxidation to form the isothiazolinone structure.[6] Another described method involves the reaction of dithio-N-n-dioctylpropionamide with sulfuryl chloride.[2] A patented process outlines the synthesis starting from the reaction of methyl acrylate and sodium sulfhydrate to form 3-mercapto-propionate, which then reacts with n-octyl amine. The resulting N-n-octyl-3-sulfydryl propionic acid amide is reacted with chlorine to yield the final product.[8]

Biological Activity and Mechanism of Action

Octhilinone's primary biological activity is its potent antimicrobial effect against a broad spectrum of fungi, yeasts, and gram-positive bacteria, with limited activity against gram-negative bacteria.[1] Its mechanism of action is multifaceted and involves the rapid inhibition of microbial growth leading to cell death.[1]

The key mechanisms include:

  • Enzyme Inhibition: Isothiazolinones, including Octhilinone, are known to target and inhibit enzymes, particularly those with thiol groups at their active sites, through the formation of mixed disulfides. This disrupts critical metabolic pathways.[6]

  • Disruption of Central Metabolic Pathways: Octhilinone has been shown to inhibit several specific enzymes, including dehydrogenases, which are crucial for central metabolic functions.[1]

  • Inhibition of Nucleic Acid Synthesis: It also interferes with the synthesis of DNA and RNA, further contributing to its biocidal effect.[3]

A significant area of research has focused on the toxicological effects of Octhilinone on mammalian cells. Studies have shown that it can induce blood-brain barrier (BBB) dysfunction.[7][9] This is attributed to cellular thiol modification and mitochondrial damage.[7]

Signaling Pathway: Octhilinone-Induced Blood-Brain Barrier Dysfunction

Research has elucidated a signaling pathway by which Octhilinone induces dysfunction in brain endothelial cells, the primary component of the blood-brain barrier. The pathway involves oxidative stress, mitochondrial damage, and ultimately, apoptosis.[7][10]

G Signaling Pathway of Octhilinone-Induced BBB Dysfunction OIT Octhilinone (OIT) Thiol_Mod Cellular Thiol Modification (GSH Depletion, Protein S-nitrosylation) OIT->Thiol_Mod Mito_Damage Mitochondrial Damage (Increased ROS, Decreased Oxidative Phosphorylation) Thiol_Mod->Mito_Damage Mitophagy Excessive Mitophagy Mito_Damage->Mitophagy Apoptosis Caspase-3 Activation (Apoptosis) Mito_Damage->Apoptosis BBB_Dysfunction BBB Dysfunction (Impaired Barrier Integrity, Tight Junction Degradation) Apoptosis->BBB_Dysfunction

Caption: Octhilinone-induced signaling cascade leading to BBB dysfunction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Octhilinone-induced blood-brain barrier dysfunction.[9]

6.1. Cell Culture

Mouse brain endothelial cells (bEnd.3 cell line) were used as an in vitro model of the blood-brain barrier. The cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. The cells were cultured in a humidified incubator at 37°C with 5% CO₂.[9]

6.2. Cell Viability and Cytotoxicity Assays

  • MTT Assay: To assess metabolic capacity, cells were treated with 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm.[9]

  • LDH Release Assay: To measure plasma membrane integrity, the release of lactate dehydrogenase (LDH) into the cell culture medium was quantified using a commercially available cytotoxicity detection kit. The absorbance was measured at 490 nm.[9]

6.3. Apoptosis Assay

Caspase-3 activity was measured to quantify apoptosis. Cells were treated with Octhilinone, and the activity of caspase-3 in cell lysates was determined using a colorimetric assay kit that measures the cleavage of a specific substrate.[9]

6.4. Measurement of Blood-Brain Barrier Function

  • Trans-Endothelial Electrical Resistance (TEER): bEnd.3 cells were grown on Transwell inserts. The electrical resistance across the cell monolayer was measured using an EVOM2 epithelial voltohmmeter. A decrease in TEER indicates an increase in the permeability of the barrier.[9]

  • FITC-Dextran Permeability Assay: Fluorescein isothiocyanate (FITC)-dextran was added to the upper chamber of the Transwell inserts. The amount of FITC-dextran that permeated to the lower chamber over time was measured using a fluorescence spectrophotometer. An increase in fluorescence in the lower chamber signifies increased permeability.[9]

6.5. Mitochondrial Function Analysis

Mitochondrial respiration was assessed using a Seahorse XF Analyzer. The oxygen consumption rate (OCR) was measured in real-time under basal conditions and after the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).[9]

6.6. Cytosol/Mitochondria Fractionation

Cells were lysed, and the lysates were subjected to differential centrifugation to separate the cytosolic and mitochondrial fractions. The initial centrifugation at a lower speed pellets the nuclei and unbroken cells. The subsequent high-speed centrifugation of the supernatant pellets the mitochondria.[9]

6.7. Transmission Electron Microscopy (TEM)

Cells were fixed, dehydrated, and embedded in resin. Ultrathin sections were then cut and stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast. The sections were examined using a transmission electron microscope to visualize the morphology of mitochondria and other cellular structures.[9]

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

G Experimental Workflow for BBB Function Assays cluster_0 TEER Measurement cluster_1 FITC-Dextran Permeability TEER1 Seed bEnd.3 cells on Transwell inserts TEER2 Treat with OIT TEER1->TEER2 TEER3 Measure electrical resistance TEER2->TEER3 FITC1 Seed bEnd.3 cells on Transwell inserts FITC2 Treat with OIT FITC1->FITC2 FITC3 Add FITC-dextran to upper chamber FITC2->FITC3 FITC4 Measure fluorescence in lower chamber FITC3->FITC4

Caption: Workflow for assessing blood-brain barrier function.

G Workflow for Mitochondrial Respiration Analysis Mito1 Seed bEnd.3 cells in Seahorse XF plate Mito2 Treat with OIT Mito1->Mito2 Mito3 Measure basal OCR Mito2->Mito3 Mito4 Inject Oligomycin and measure OCR Mito3->Mito4 Mito5 Inject FCCP and measure OCR Mito4->Mito5 Mito6 Inject Rotenone/Antimycin A and measure OCR Mito5->Mito6

References

Isotopic Labeling Purity of Octhilinone-d17: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic labeling purity of Octhilinone-d17. Ensuring high isotopic enrichment is critical for the use of deuterated compounds as internal standards in quantitative analyses, in metabolic studies, and to enhance the pharmacokinetic profiles of therapeutic agents. This document outlines the analytical techniques, presents hypothetical data for illustrative purposes, and details the experimental protocols for assessing the isotopic purity of this compound.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a synthesized batch of this compound can be determined through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The following tables summarize hypothetical quantitative data obtained from such analyses.

Table 1: Isotopic Distribution of this compound Determined by HRMS

IsotopologueRelative Abundance (%)
d1798.5
d161.2
d150.2
d14<0.1
Unlabeled (d0)<0.1

Table 2: Chemical Purity of this compound Determined by LC-UV/MS

ParameterResult
Chemical Purity (by HPLC-UV at 280 nm)>99.5%
Major ImpurityNot Detected
Residual Solvents<0.1%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of deuterated compounds and isothiazolinones.[1][3][4][5]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

Objective: To determine the isotopic distribution and confirm the mass of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with a liquid chromatography system (LC-HRMS).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol. Further dilute the stock solution to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute Octhilinone, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

    • Data Analysis: Extract the ion chromatograms for the expected m/z of the protonated molecule [M+H]+ of this compound and its lower deuterated isotopologues. Calculate the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Deuteration Site Confirmation

Objective: To confirm the positions of deuterium labeling and the overall structural integrity of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3).

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms. This provides direct evidence of the deuterium incorporation and can be used for quantification.[6]

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon NMR spectrum. The signals of carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially a slight upfield shift, further confirming the labeling sites.

Visualizations

The following diagrams illustrate the experimental workflow for determining the isotopic labeling purity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Interpretation start This compound Sample stock_solution Prepare Stock Solution (1 mg/mL) start->stock_solution working_solution Dilute to Working Solution (1 µg/mL) stock_solution->working_solution nmr NMR Spectroscopy stock_solution->nmr Dissolve in Deuterated Solvent lc_hrms LC-HRMS Analysis working_solution->lc_hrms Inject ms_data Mass Spectra Analysis lc_hrms->ms_data nmr_data NMR Spectra Interpretation nmr->nmr_data purity_report Final Purity Report ms_data->purity_report nmr_data->purity_report logical_relationship cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_results Purity Assessment synthesis Deuterated Synthesis of Octhilinone purification Purification (e.g., Chromatography) synthesis->purification hrms High-Resolution Mass Spectrometry purification->hrms nmr NMR Spectroscopy purification->nmr isotopic_purity Isotopic Purity (%) hrms->isotopic_purity structural_integrity Structural Integrity nmr->structural_integrity

References

Biological activity of isothiazolinone compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Isothiazolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of isothiazolinone compounds, a class of heterocyclic organic molecules widely utilized for their potent antimicrobial properties. This document details their mechanism of action, summarizes quantitative activity data, outlines key experimental protocols, and explores the cellular pathways they influence.

Core Mechanism of Antimicrobial Action

The fundamental antimicrobial efficacy of isothiazolinones stems from their ability to function as electrophilic agents. The core activity involves a two-step mechanism that begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage leading to cell death.[1]

The primary molecular target is the thiol (-SH) groups present in the cysteine residues of essential enzymes and proteins.[2][3] The electron-deficient sulfur atom in the isothiazolinone ring readily reacts with these nucleophilic thiol groups, leading to the formation of mixed disulfides.[2][4] This covalent modification alters the protein's three-dimensional structure, resulting in the inactivation of critical enzymes involved in respiration, energy generation (ATP synthesis), and metabolism, ultimately causing cell death.[1][3][5]

IT Isothiazolinone (Electrophilic Agent) Inactive_Enzyme Inactive Enzyme (Mixed Disulfide) IT->Inactive_Enzyme Covalent Bonding Enzyme Active Enzyme (contains Cysteine-SH) Enzyme->Inactive_Enzyme Metabolism Essential Metabolic Pathways (e.g., Respiration, ATP Synthesis) Enzyme->Metabolism Catalyzes Inhibition Inhibition Inactive_Enzyme->Inhibition Inhibition->Metabolism

Caption: General mechanism of isothiazolinone antimicrobial activity.

Quantitative Antimicrobial Activity

The biocidal activity of isothiazolinone derivatives varies based on their specific chemical structure. The presence of certain functional groups, such as chlorine, can significantly enhance potency.[4] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several common isothiazolinones against representative microorganisms.

CompoundOrganismMIC (µg/mL)Reference
Methylisothiazolinone (MI)Escherichia coli41[4]
Schizosaccharomyces pombe245[4]
Chloromethylisothiazolinone (MCI)Escherichia coli0.5[4]
Schizosaccharomyces pombe2.6[4]
Benzisothiazolinone (BIT)Escherichia coli>40[4]
Schizosaccharomyces pombe12[4]

Cytotoxicity and Cellular Effects

Beyond their antimicrobial properties, isothiazolinones exhibit cytotoxic effects on mammalian cells, which are being actively investigated. These effects are linked to the induction of oxidative stress, apoptosis (programmed cell death), and inflammatory responses.[4][6]

Induction of Oxidative Stress and Apoptosis

Studies on human cells, such as keratinocytes and liver cells, have shown that isothiazolinones can induce apoptosis. A mixture of Chloromethylisothiazolinone (CMI) and Methylisothiazolinone (MI) was found to induce apoptosis at lower concentrations and necrosis at higher concentrations in normal human keratinocytes.[7] The apoptotic cascade is initiated by the generation of Reactive Oxygen Species (ROS), an early and critical event.[7] This is followed by the increased expression of the Fas death receptor, triggering the extrinsic apoptosis pathway through the activation of caspase-8. Concurrently, mitochondrial transmembrane potential is altered, leading to the activation of the intrinsic pathway via caspase-9. Both pathways converge on the activation of the executioner caspase-3, culminating in apoptosis.[7]

cluster_initiators Initiation Events cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway IT Isothiazolinone (e.g., CMI/MI) ROS ROS Generation (Oxidative Stress) IT->ROS Fas Increased Fas Expression ROS->Fas Mito Mitochondrial Potential Alteration ROS->Mito Casp8 Caspase-8 Activation Fas->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathway induced by isothiazolinones.

Quantitative Cytotoxicity Data

The cytotoxic potential of isothiazolinones has been quantified in various cell models. The following table presents half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from studies on human liver cells (HepG2) and other biological systems.

CompoundAssay / Cell ModelEndpointValue (µM)Reference
Methylisothiazolinone (MI)Glutathione Reductase InhibitionIC50>1000[4]
HepG2 CellsEC501100[4]
Chloromethylisothiazolinone (MCI)Glutathione Reductase InhibitionIC500.4[4]
HepG2 CellsEC502.5[4]
Octylisothiazolinone (OIT)HepG2 CellsEC5012[4]
Dichlorooctylisothiazolinone (DCOIT)Glutathione Reductase InhibitionIC501.1[4]
HepG2 CellsEC508.0[4]

Skin Sensitization Potential

A significant aspect of isothiazolinone biological activity is their potential to act as skin sensitizers, causing allergic contact dermatitis.[4][8] Their ability to react with proteins is the molecular initiating event.[8] Modern assessment of skin sensitization relies on a combination of non-animal testing methods known as Defined Approaches (DAs), which integrate data from in chemico, in vitro, and in silico sources.[9][10]

cluster_assays Data Generation cluster_integration Data Integration & Prediction DPRA DPRA (in chemico) Peptide Reactivity DA Defined Approach (DA) (in silico model) DPRA->DA Keratino KeratinoSens™ (in vitro) Keratinocyte Activation Keratino->DA HCLAT h-CLAT (in vitro) Dendritic Cell Activation HCLAT->DA Prediction Prediction of Skin Sensitization Potential (e.g., GHS Class) DA->Prediction

Caption: Workflow for assessing skin sensitization using defined approaches.

Key Experimental Protocols

Protocol: Direct Peptide Reactivity Assay (DPRA)

This in chemico assay quantifies the reactivity of a substance with synthetic peptides containing cysteine and lysine, mimicking the reaction with skin proteins.[9]

  • Objective: To measure the depletion of peptides following incubation with the test chemical.

  • Methodology (based on OECD TG 442C):

    • Prepare a solution of the test isothiazolinone compound (e.g., 100 mM in a suitable solvent like acetonitrile).[9]

    • Prepare separate solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH).

    • Incubate the test chemical with each peptide solution for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

    • Following incubation, quench the reaction and analyze the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the percent peptide depletion for both cysteine and lysine. The average depletion is used to categorize the substance's reactivity potential.

Protocol: KeratinoSens™ Assay

This in vitro assay uses a modified human keratinocyte cell line (HaCaT) to assess the activation of the Keap1-Nrf2 antioxidant response pathway, a key event in skin sensitization.[10]

  • Objective: To measure the induction of a luciferase reporter gene under the control of the ARE element.

  • Methodology (based on OECD TG 442D):

    • Culture the KeratinoSens™ cells in appropriate media until they reach the desired confluence.

    • Expose the cells to a range of concentrations of the test isothiazolinone for a specified duration (e.g., 48 hours).

    • In parallel, assess cell viability using an assay like the MTT reduction assay to ensure results are not confounded by cytotoxicity.[9]

    • Following exposure, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the fold induction of luciferase activity compared to solvent controls. The concentration that induces a 1.5-fold increase (EC1.5) is a key parameter determined from the dose-response curve.[9]

Protocol: Cell Viability / Cytotoxicity Assay

This assay is fundamental for determining the concentrations at which a compound is toxic to cells, and it is often a prerequisite for other in vitro tests.

  • Objective: To determine the concentration of an isothiazolinone that reduces cell viability by a specific amount (e.g., 25% or 50%).

  • Methodology (Propidium Iodide Staining):

    • Plate cells (e.g., HepG2, HaCaT) in a multi-well plate and allow them to adhere.

    • Prepare a serial dilution of the test isothiazolinone compound in culture medium.

    • Expose the cells to the different concentrations for a defined period (e.g., 24 hours).

    • Add propidium iodide (PI) to the wells. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead or dying cells and bind to DNA.

    • Measure the fluorescence using a plate reader or flow cytometer. Increased fluorescence corresponds to decreased cell viability.

    • Calculate the percentage of viable cells at each concentration relative to an untreated control. Determine key endpoints like EC50 (effective concentration for 50% viability loss) or CV75 (concentration resulting in 75% cell viability).[9]

References

The Environmental Journey of Octhilinone: A Technical Guide to its Fate and Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone (OIT), chemically known as 2-octyl-4-isothiazolin-3-one, is a widely utilized biocide, prized for its efficacy as a fungicide and antibacterial agent in various industrial and commercial products, including paints, coatings, and wood preservatives.[1] Its application, however, necessitates a thorough understanding of its environmental persistence, mobility, and transformation to fully assess its ecological impact. This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of Octhilinone, detailing its degradation pathways, mobility in different environmental compartments, and potential for bioaccumulation. The information herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Octhilinone

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes.

PropertyValueReference
Molecular Formula C₁₁H₁₉NOS[2]
Molecular Weight 213.34 g/mol [2]
Physical Form Clear dark amber liquid[2]
LogP (Octanol-Water Partition Coefficient) 2.45 at 24 °C[2]
Water Solubility 500 mg/L[1]
Vapor Pressure 3.68 x 10⁻⁵ mm Hg[1]
Henry's Law Constant 2.1 x 10⁻⁸ atm-cu m/mole (estimated)[1]

Environmental Fate and Degradation

Octhilinone is subject to a variety of degradation processes in the environment, including photodegradation, biodegradation, and hydrolysis. These processes are critical in determining its persistence and the nature of its residues.

Abiotic Degradation

Photodegradation:

Octhilinone is susceptible to photodegradation in aquatic environments. Studies have shown that the primary mechanism involves the cleavage of the isothiazolone ring structure.[3] The photodegradation of OIT in tap water has been observed to follow first-order kinetics, with a reported half-life of 28 hours under specific laboratory conditions.[3]

The proposed photodegradation pathway of Octhilinone in water involves a series of reactions initiated by the cleavage of the N-S bond, leading to the formation of several transformation products.[3]

OIT Octhilinone Photoisomerization Photoisomerization OIT->Photoisomerization hv RingCleavage N-S Bond Cleavage OIT->RingCleavage hv TP1 3-Octylthiazol-2(3H)-one Photoisomerization->TP1 TP2 N-octyl malonamic acid RingCleavage->TP2 TP3 N-octylprop-2-enamide TP2->TP3 TP4 N-octylacetamide TP3->TP4 TP5 N-octylformamide TP4->TP5 TP6 Octylamine TP5->TP6

Figure 1: Proposed photodegradation pathway of Octhilinone in water.

Hydrolysis:

Octhilinone is considered to be hydrolytically stable.[3] Studies conducted following OECD Guideline 111 have reported a hydrolysis half-life of greater than 40 days at 25°C and pH 7.4.[3] This stability suggests that hydrolysis is not a significant degradation pathway for Octhilinone under typical environmental conditions.

Biotic Degradation

Aerobic Biodegradation:

Biodegradation is a significant pathway for the dissipation of Octhilinone in both soil and aquatic environments. In soil, under aerobic conditions, Octhilinone has been shown to degrade with half-lives reported to be around 9.3 to 40 days.[4] In raw wastewater, the biodegradation of OIT can be more rapid, with half-lives ranging from 5 to 13 hours under different aerobic and anaerobic conditions.[3]

The primary biodegradation pathway involves the opening of the isothiazolone ring, leading to the formation of less toxic metabolites.

OIT Octhilinone MicrobialMetabolism Microbial Metabolism OIT->MicrobialMetabolism Metabolite1 N-octyl malonamic acid MicrobialMetabolism->Metabolite1 Metabolite2 Octylamine Metabolite1->Metabolite2 Mineralization Mineralization (CO2, H2O) Metabolite2->Mineralization

Figure 2: Primary aerobic biodegradation pathway of Octhilinone.

Environmental CompartmentHalf-life (DT50)ConditionsReference
Soil (Aerobic) 9.3 - 40 daysLaboratory studies[4]
Wastewater (Aerobic with substrate) 5 - 13 hoursLaboratory batch experiment[3]
Surface Water (Photodegradation) 28 hoursLaboratory, irradiated with 2.31*10⁻¹⁰ Einstein cm⁻² s⁻¹[2]
Hydrolysis > 40 days25°C, pH 7.4[3]

Environmental Transport

The movement of Octhilinone between different environmental compartments is influenced by its solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Mobility in Soil

The mobility of a chemical in soil is often predicted by its soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to adsorb to soil particles, resulting in lower mobility. The reported log Kow of 2.45 for Octhilinone suggests a moderate potential for adsorption to soil organic matter.[2]

ParameterValueInterpretationReference
Log Koc (estimated) ~2.9Moderate to low mobility[1]
Volatilization

Based on its low vapor pressure and Henry's Law constant, Octhilinone is not expected to be significantly transported from water or soil to the atmosphere through volatilization.[1]

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all routes of exposure, including water, food, and sediment. The bioconcentration factor (BCF) is a key metric used to assess the potential for a chemical to accumulate in aquatic organisms from water.

Based on its log Kow of 2.45, the potential for Octhilinone to bioaccumulate in aquatic organisms is considered to be low.[1]

ParameterValueInterpretationReference
Bioconcentration Factor (BCF) (estimated) 19Low potential for bioaccumulation[1]

Experimental Protocols

A summary of the key experimental protocols used to assess the environmental fate and transport of chemicals like Octhilinone is provided below. These are based on internationally recognized OECD guidelines.

Hydrolysis: OECD Guideline 111

This guideline outlines a tiered approach to determine the rate of hydrolysis of a chemical as a function of pH.[5]

Start Start: Prepare sterile buffer solutions (pH 4, 7, 9) Tier1 Tier 1: Preliminary Test (5 days at 50°C) Start->Tier1 Decision1 <10% hydrolysis? Tier1->Decision1 Tier2 Tier 2: Rate Determination (at relevant pH and temp.) Decision1->Tier2 No End_Stable End: Hydrolytically Stable Decision1->End_Stable Yes Tier3 Tier 3: Identify Degradation Products (>10%) Tier2->Tier3 End_Unstable End: Report half-life and degradation products Tier3->End_Unstable Start Start: Select and characterize soils Prepare Prepare soil-solution suspensions Start->Prepare Equilibrate Equilibrate by shaking Prepare->Equilibrate Separate Separate phases (centrifugation) Equilibrate->Separate Analyze Analyze substance concentration in aqueous phase Separate->Analyze Calculate Calculate Kd and Koc Analyze->Calculate Start Start: Select fish species and acclimate Uptake Uptake Phase: Expose fish to test substance in water (e.g., 28 days) Start->Uptake Depuration Depuration Phase: Transfer fish to clean water (e.g., 14 days) Uptake->Depuration Sampling Sample fish and water at intervals Uptake->Sampling Depuration->Sampling Analysis Analyze substance concentration in fish and water Sampling->Analysis Calculate Calculate BCF Analysis->Calculate

References

Technical Guide to Octhilinone-d17: Analytical Parameters and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical analytical parameters found in a Certificate of Analysis (CoA) for the deuterated stable isotope-labeled compound, Octhilinone-d17. While a specific CoA for this compound is not publicly available, this document synthesizes common specifications from leading chemical suppliers and outlines the standard experimental methodologies used for characterization.

Core Compound Specifications

This compound is the deuterated form of Octhilinone, a broad-spectrum fungicide and bactericide. The introduction of 17 deuterium atoms creates a heavier isotopologue, making it a valuable internal standard for mass spectrometry-based quantitative analyses.

ParameterValueSource
Chemical Name 2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)isothiazol-3-one[1][2]
CAS Number 1185109-79-8[1][2][3]
Molecular Formula C₁₁H₂D₁₇NOS[2][3]
Molecular Weight 230.44 g/mol [2][3]
Appearance Light Yellow Oil[4]
Storage 2-8°C Refrigerator[4]

Quantitative Analytical Parameters

The following table summarizes the key quantitative parameters that are typically assessed for a deuterated analytical standard like this compound.

ParameterTypical SpecificationMethodology
Chemical Purity >95%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment Not specified, but typically >98% for deuterated standardsHigh-Resolution Mass Spectrometry (HR-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Identity Confirmation Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry
Isotopic Distribution Primarily the d17 speciesMass Spectrometry

Experimental Protocols

Detailed experimental protocols for a specific lot of this compound are proprietary to the manufacturer. However, the following sections describe the standard methodologies employed for the analysis of such deuterated compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is commonly determined by HPLC. This technique separates the main compound from any non-deuterated or other chemical impurities.

Typical HPLC Parameters:

  • Column: A C18 reversed-phase column is often used for the separation of isothiazolinones.[5]

  • Mobile Phase: A gradient elution with a mixture of organic solvents (like acetonitrile or methanol) and water is typically employed.[5][6]

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution of the compound, with detection wavelengths for isothiazolinones generally in the range of 275-285 nm.[5][6]

  • Quantification: The purity is calculated by comparing the peak area of the main compound to the total peak area of all detected components.

Isotopic Enrichment and Identity Confirmation

A combination of Mass Spectrometry and NMR spectroscopy is used to confirm the identity and determine the isotopic enrichment of this compound.

  • High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the mass-to-charge ratio of the molecule with high precision, confirming the incorporation of the deuterium atoms. By analyzing the isotopic cluster, the relative abundance of the d17 species compared to partially deuterated (e.g., d16, d15) and non-deuterated (d0) species can be determined, providing the isotopic purity.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: In a highly deuterated compound like this compound, the proton NMR spectrum is used to identify the positions and quantify the small amounts of residual protons. This allows for a very precise measurement of the overall isotopic enrichment.[4]

    • ¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon backbone of the molecule, confirming that the overall structure is correct.

Analytical Workflow and Data Interpretation

The following diagrams illustrate the typical analytical workflow for the characterization of a deuterated standard and a conceptual representation of the data analysis for isotopic enrichment.

analytical_workflow Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Reporting sample This compound Standard dissolution Dissolution in appropriate solvent (e.g., Methanol) sample->dissolution hplc HPLC-DAD dissolution->hplc Purity hrms HR-MS dissolution->hrms Isotopic Enrichment & Identity nmr NMR Spectroscopy dissolution->nmr Identity & Isotopic Purity purity_calc Peak Area Integration & Purity Calculation hplc->purity_calc mass_spec_analysis Mass Spectrum Analysis & Isotopic Distribution hrms->mass_spec_analysis nmr_spec_analysis Spectral Interpretation & Structural Confirmation nmr->nmr_spec_analysis coa Certificate of Analysis Generation purity_calc->coa mass_spec_analysis->coa nmr_spec_analysis->coa

Caption: A flowchart illustrating the general process for the analytical characterization of an this compound standard.

isotopic_enrichment_pathway Conceptual Pathway for Isotopic Enrichment Analysis cluster_input Input Data cluster_processing Data Processing cluster_output Calculated Parameters hrms_data High-Resolution Mass Spectrum mass_peak_integration Integration of Isotopic Peaks (d0 to d17) hrms_data->mass_peak_integration nmr_data Proton NMR Spectrum proton_signal_integration Integration of Residual Proton Signals vs. Standard nmr_data->proton_signal_integration isotopic_distribution Isotopic Species Abundance (%) mass_peak_integration->isotopic_distribution isotopic_enrichment Isotopic Enrichment (%) proton_signal_integration->isotopic_enrichment

Caption: A diagram showing the relationship between analytical data and the determination of isotopic purity parameters.

References

Methodological & Application

Application Note: High-Throughput Quantification of Octhilinone in Pharmaceutical and Cosmetic Matrices using LC-MS/MS with Octhilinone-d17 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of octhilinone, a widely used biocide and preservative, in complex matrices such as pharmaceutical formulations and cosmetic creams. The method utilizes a stable isotope-labeled internal standard, Octhilinone-d17, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high accuracy and precision. The inclusion of this compound effectively compensates for matrix effects and variations in sample preparation and instrument response, which is critical for reliable quantification in diverse sample types encountered in drug development and product safety testing.[1][2][3] Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with illustrative performance data.

Introduction

Octhilinone (2-octyl-4-isothiazolin-3-one) is a potent antimicrobial agent used to prevent the growth of bacteria and fungi in a variety of products, including paints, coatings, and increasingly, in pharmaceutical and cosmetic formulations to ensure product integrity and shelf-life.[4][5] Regulatory bodies require accurate and reliable quantification of such preservatives to ensure they are within safe concentration limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of trace-level compounds in complex mixtures due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the preferred approach to mitigate matrix-induced signal suppression or enhancement, thereby improving method accuracy and precision.[2][6] this compound, a deuterated analog of octhilinone, serves as an ideal internal standard for this purpose.[7] This application note describes a comprehensive LC-MS/MS workflow for the quantification of octhilinone using this compound.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The analyte (octhilinone) and the internal standard are then co-extracted from the sample matrix. Following chromatographic separation by Ultra-High-Performance Liquid Chromatography (UPLC), the analyte and internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample, effectively normalizing for any variability during the analytical process.

Experimental

Materials and Reagents
  • Octhilinone analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Cosmetic cream base (placebo)

  • Pharmaceutical formulation base (placebo)

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem Mass Spectrometer (e.g., SCIEX Triple Quad or equivalent)

  • Analytical column: C18, 1.8 µm, 2.1 x 100 mm (or equivalent)

Standard and Sample Preparation

Standard Stock Solutions:

  • Prepare a 1 mg/mL stock solution of octhilinone in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

  • Prepare a series of working standard solutions of octhilinone by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in 50:50 methanol:water.

Calibration Curve and Quality Control (QC) Samples:

  • Spike the placebo matrix (cosmetic cream or pharmaceutical formulation) with the octhilinone working standards to create calibration standards at concentrations ranging from 1 to 500 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Add the working internal standard solution to all calibration standards and QC samples.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) for Cosmetic Creams
  • Weigh 0.5 g of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube.

  • Add 50 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 5 mL of acetonitrile and vortex for 2 minutes to disperse the cream and precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of 50:50 methanol:water with 0.1% formic acid.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions (Typical):

ParameterValue
ColumnC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B

Mass Spectrometric Conditions (Proposed):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The following MRM transitions are proposed based on the molecular weights of octhilinone (213.34 g/mol ) and this compound (230.44 g/mol ) and would require optimization on the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Octhilinone214.1[Fragment 1]100[Optimized Value]
Octhilinone214.1[Fragment 2]100[Optimized Value]
This compound231.2[Corresponding Fragment 1]100[Optimized Value]

Note: The specific product ions and collision energies need to be determined by infusing the individual standard solutions and optimizing the parameters on the mass spectrometer.

Results and Discussion

The use of this compound as an internal standard provides excellent correction for matrix effects often observed in complex samples like cosmetic creams and pharmaceutical formulations.[4] The chromatographic method provides good separation of octhilinone from potential matrix interferences.

Method Performance (Illustrative Data)

The following tables present illustrative data for a method validated for the analysis of isothiazolinones.[8] This data is provided as an example of expected performance and should be verified in the user's laboratory.

Table 1: Linearity and Limits of Detection/Quantification

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Octhilinone1 - 500>0.998~0.1~0.5

Table 2: Accuracy and Precision (Illustrative)

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (RSD, %)
Low54.896.0< 10
Medium5051.2102.4< 5
High400395.698.9< 5

Visualization of Workflows

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Workflow sample Weigh Sample add_is Add this compound (IS) sample->add_is extract Liquid-Liquid Extraction add_is->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep UPLC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc G cluster_process Analytical Process Analyte Octhilinone Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Ionization Ionization Fluctuation Analyte->Ionization IS This compound IS->Extraction IS->Matrix IS->Ionization Ratio Peak Area Ratio (Analyte / IS) Extraction->Ratio Matrix->Ratio Ionization->Ratio Quant Accurate Quantification Ratio->Quant

References

Application Notes and Protocols for the Detection of Isothiazolinones in Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isothiazolinones are a class of synthetic biocides widely used as preservatives in a variety of industrial and consumer products, including water treatment formulations, paints, cosmetics, and cleaning agents.[1] Their extensive use has led to their presence in various water sources, raising concerns about potential environmental and human health impacts.[2] Consequently, robust and sensitive analytical methods are crucial for monitoring their levels in water matrices.

This document provides detailed application notes and protocols for the detection of common isothiazolinones in water, including:

  • Methylisothiazolinone (MI) [3]

  • Chloromethylisothiazolinone (CMI) [3]

  • Benzisothiazolinone (BIT) [3]

  • Octylisothiazolinone (OIT) [3]

  • Dichlorooctylisothiazolinone (DCOIT) [3]

The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary techniques covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent and reliable methods for isothiazolinone analysis.[4] Additionally, an overview of rapid colorimetric test kits is provided for screening purposes.

Method Selection and Workflow

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the water matrix, available instrumentation, and the specific isothiazolinones of interest. The general workflow for isothiazolinone analysis in water is depicted below.

Method_Selection_Workflow cluster_sample Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Water Sample Preservation Store at 4°C (NaN3 for river/wastewater) Sample->Preservation Filtration Filtration Preservation->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Trace Level Analysis LLE Liquid-Liquid Extraction (LLE) Filtration->LLE Alternative Extraction Colorimetric Colorimetric Kits Filtration->Colorimetric Direct Analysis (Screening) HPLC_MSMS HPLC-MS/MS SPE->HPLC_MSMS GC_MS GC-MS LLE->GC_MS Quantification Quantification HPLC_MSMS->Quantification GC_MS->Quantification Colorimetric->Quantification Semi-Quantitative Reporting Reporting Quantification->Reporting

Caption: General workflow for isothiazolinone analysis in water.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the detection of various isothiazolinones in water using HPLC-MS/MS and GC-MS. These values are compiled from various studies and may vary depending on the specific instrumentation and matrix conditions.

Table 1: HPLC-MS/MS Method Performance

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Reference(s)
MI0.01 - 0.10.02 - 0.160 - 107.3[4][5][6]
CMI0.01 - 0.10.02 - 0.181.5 - 107.3[4][5][6]
BIT0.010.0281.5 - 107.3[5][6]
OIT0.0020.00481.5 - 107.3[5][6]
DCOIT0.0030.0181.5 - 107.3[5][6]
MBIT0.00250.00581.5 - 107.3[5][6]

Table 2: GC-MS Method Performance

AnalyteLimit of Detection (LOD) (µg/L)Repeatability (RSD %)Reference(s)
MI0.1>10[1][3]
CMI0.01<10[1][3]
BIT0.01<10[1][3]
OIT0.01<10[1][3]
DCOIT0.01<10[1][3]

Experimental Protocols

HPLC-MS/MS Method

This method is highly sensitive and selective, making it suitable for trace-level quantification of a wide range of isothiazolinones.

4.1.1. Sample Preparation: Solid Phase Extraction (SPE)

For trace analysis, pre-concentration of the sample is often necessary.

SPE_Workflow Start Start: Water Sample (e.g., 500 mL) Condition Condition SPE Cartridge (e.g., C18, Oasis HLB) with Methanol and Water Start->Condition Load Load Sample onto Cartridge Condition->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute Isothiazolinones with Organic Solvent (e.g., Methanol, Acetonitrile) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC-MS/MS Reconstitute->Analyze

Caption: Solid Phase Extraction (SPE) workflow for isothiazolinones.

Protocol:

  • Cartridge Selection: C18 or polymeric cartridges (e.g., Oasis HLB) are commonly used.[7][8]

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass the filtered water sample (e.g., 500 mL) through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the trapped isothiazolinones with 5-10 mL of a suitable organic solvent such as methanol or acetonitrile.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.

4.1.2. HPLC-MS/MS Parameters

  • Column: A C18 reversed-phase column is typically used (e.g., Hypersil Gold, 4.6 mm x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent (methanol or acetonitrile) is employed.[9]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[4][10] Specific precursor and product ion transitions for each isothiazolinone should be optimized.

GC-MS Method

GC-MS is a robust technique, particularly for less polar isothiazolinones. Derivatization may be required for more polar compounds like BIT to improve their chromatographic behavior.[1][3]

4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE_Workflow Start Start: Water Sample (e.g., 1 L) Adjust_pH Adjust Sample pH (if necessary) Start->Adjust_pH Add_Solvent Add Extraction Solvent (e.g., Dichloromethane) Adjust_pH->Add_Solvent Shake Shake Vigorously in a Separatory Funnel Add_Solvent->Shake Separate Allow Layers to Separate Shake->Separate Collect_Organic Collect the Organic Layer Separate->Collect_Organic Dry Dry the Organic Layer (e.g., with Sodium Sulfate) Collect_Organic->Dry Concentrate Concentrate the Extract Dry->Concentrate Analyze Analyze by GC-MS Concentrate->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for isothiazolinones.

Protocol:

  • pH Adjustment: Adjust the pH of the water sample as needed to optimize the extraction of the target analytes.

  • Extraction: In a separatory funnel, add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane) to the water sample.

  • Shaking: Shake the funnel vigorously for several minutes to ensure thorough mixing and transfer of the analytes into the organic phase.

  • Separation: Allow the layers to separate and collect the organic layer.

  • Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

4.2.2. GC-MS Parameters

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms).

  • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions for each isothiazolinone.

Colorimetric Test Kits

For rapid, on-site screening of isothiazolinones in industrial water systems, colorimetric test kits are available.[11][12] These kits are based on a chemical reaction that produces a colored product in the presence of isothiazolinones. The intensity of the color is proportional to the concentration of the analyte and can be compared to a color chart to estimate the concentration.[13] While not as sensitive or specific as chromatographic methods, they provide a quick and easy way to monitor approximate isothiazolinone levels.

Protocol (General):

  • Collect a water sample in the provided test tube.

  • Add the reagent(s) as instructed in the kit manual.

  • Mix the solution and allow time for the color to develop.

  • Compare the color of the solution to the provided color chart to determine the approximate concentration of isothiazolinones.

Quality Control and Method Validation

For reliable and accurate results, it is essential to implement a robust quality control (QC) program. This should include:

  • Calibration: A multi-point calibration curve should be generated for each analytical batch.

  • Blanks: Method blanks should be analyzed to check for contamination.

  • Spikes: Matrix spikes and matrix spike duplicates should be analyzed to assess method accuracy and precision.

  • Internal Standards: The use of isotopically labeled internal standards is recommended, especially for MS-based methods, to correct for matrix effects and variations in instrument response.

Method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The methods outlined in this document provide a comprehensive guide for the detection and quantification of isothiazolinones in water. HPLC-MS/MS offers the highest sensitivity and selectivity for a broad range of these compounds. GC-MS is a reliable alternative, particularly for less polar isothiazolinones. Colorimetric test kits serve as a useful tool for rapid, on-site screening. The selection of the most appropriate method will depend on the specific analytical requirements of the user. Adherence to the detailed protocols and implementation of a thorough quality control program will ensure the generation of high-quality, defensible data.

References

Application Notes and Protocols for Metabolite Identification Using Octhilinone-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone, an isothiazolinone biocide, is utilized across various industrial and commercial applications for its potent antimicrobial properties. Understanding its metabolic fate is crucial for comprehensive safety and risk assessment. The use of isotopically labeled compounds, such as Octhilinone-d17, in conjunction with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), offers a powerful strategy for the accurate identification and quantification of its metabolites.

The incorporation of deuterium atoms into the Octhilinone structure provides a distinct mass shift, enabling clear differentiation between the parent compound and its metabolites from endogenous matrix components. This approach significantly enhances the sensitivity and selectivity of detection, facilitating the elucidation of metabolic pathways and the quantification of key biotransformation products. These application notes provide detailed protocols for the use of this compound in in vitro metabolite identification studies.

Putative Metabolic Pathway of Octhilinone

A primary metabolic route for isothiazolinone biocides involves the conjugation with glutathione (GSH), a key endogenous antioxidant. This reaction is often the initial step in the detoxification and subsequent elimination of xenobiotics. The proposed metabolic pathway for Octhilinone involves the nucleophilic attack of the thiol group of glutathione on the isothiazolinone ring, leading to the formation of a glutathione conjugate. This conjugate can then be further processed through the mercapturic acid pathway for excretion.

OIT Octhilinone OIT_GSH Octhilinone-GSH Conjugate OIT->OIT_GSH Glutathione S-transferase GSH Glutathione (GSH) GSH->OIT_GSH Metabolism Further Metabolism (Mercapturic Acid Pathway) OIT_GSH->Metabolism Excretion Excretion Metabolism->Excretion

Figure 1. Putative metabolic pathway of Octhilinone via glutathione conjugation.

Experimental Workflow for Metabolite Identification

The general workflow for identifying Octhilinone metabolites using its deuterated analog involves incubation with a metabolically active system (e.g., liver microsomes), sample preparation to isolate the analytes, and subsequent analysis by LC-MS/MS. The co-administration of unlabeled Octhilinone and this compound allows for the characteristic isotopic pattern to be traced through the metabolic process, aiding in the confident identification of metabolites.

cluster_incubation In Vitro Incubation cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubate Octhilinone and this compound with Liver Microsomes Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Supernatant Extraction (SPE) Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing and Metabolite Identification LCMS->Data

Figure 2. Experimental workflow for Octhilinone metabolite identification.

Protocols

In Vitro Metabolism of Octhilinone in Human Liver Microsomes

This protocol describes the incubation of Octhilinone and this compound with human liver microsomes to generate metabolites.

Materials:

  • Octhilinone

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Incubator/Water Bath (37°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of Octhilinone and this compound (e.g., 10 mM in DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

    • Phosphate buffer (to final volume of 200 µL)

    • Human liver microsomes (final concentration 0.5 mg/mL)

    • Octhilinone/Octhilinone-d17 mix (final concentration 10 µM each)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Incubate for 60 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding 400 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Carefully transfer the supernatant to a new tube for sample preparation and LC-MS/MS analysis.

Sample Preparation by Solid-Phase Extraction (SPE)

This protocol is for the cleanup and concentration of metabolites from the microsomal incubation supernatant.

Materials:

  • SPE Cartridges (e.g., C18, 100 mg)

  • Methanol (MeOH)

  • Water, LC-MS grade

  • 5% Methanol in water

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

Procedure:

  • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the incubation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar impurities.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides general parameters for the analysis of Octhilinone and its potential metabolites. Instrument conditions should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Full Scan for initial screening and Product Ion Scan for structural elucidation. Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

MRM Transitions (Hypothetical for Putative Metabolite):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Octhilinone214.1Optimize for specific instrument
This compound231.2Optimize for specific instrument
Octhilinone-GSH521.2Optimize for specific instrument
This compound-GSH538.3Optimize for specific instrument

Data Presentation

The use of this compound as an internal standard allows for accurate quantification and robust method validation. The following table presents typical method validation parameters for the quantitative analysis of isothiazolinones using a deuterated internal standard.

Table 1: Method Validation Parameters for the Analysis of Isothiazolinones using a Deuterated Internal Standard. [1]

ParameterResult
Linearity (Concentration Range) 20 - 1,500 ng/mL
Coefficient of Determination (R²) > 0.99
Method Detection Limit (MDL) 0.011 - 0.034 mg/kg (in wet wipes)
0.57 - 1.6 mg/kg (in detergents)
Accuracy (Recovery) 60.4% - 113%
Precision (Relative Standard Deviation) < 15%

Conclusion

The application of this compound provides a reliable and sensitive tool for the identification and quantification of Octhilinone metabolites. The protocols outlined above offer a systematic approach for researchers in drug development and toxicology to investigate the metabolic fate of this biocide. The use of stable isotope labeling, coupled with high-resolution mass spectrometry, is an indispensable technique for generating high-quality data for regulatory submissions and comprehensive safety assessments.

References

Application Notes and Protocols for Octhilinone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octhilinone (2-n-octyl-4-isothiazolin-3-one, OIT) is a widely used biocide and preservative in various industrial and consumer products, including paints, adhesives, textiles, and cleaning agents.[1] Its function is to prevent the growth of fungi and bacteria.[2] Due to its potential for environmental contamination and as a possible human sensitizer, robust and reliable analytical methods are crucial for its detection and quantification in diverse matrices.[2] Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate and concentrate Octhilinone while removing interfering matrix components.[3]

This document provides detailed application notes and protocols for the primary sample preparation techniques used in Octhilinone analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Matrix Solid-Phase Dispersion (MSPD). These protocols are intended for researchers, scientists, and professionals involved in environmental monitoring, quality control, and drug development.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The selection of a sample preparation technique is often guided by the sample matrix, the required limit of detection, and the available instrumentation. The following table summarizes the performance of various methods for the analysis of isothiazolinones, including Octhilinone.

Sample MatrixPreparation TechniqueAnalytical MethodRecovery (%)LODLOQReference
Water (Surface, Ground, Drinking)SPE (Polymeric/C18)GC-MS-0.01 - 0.1 µg/L-[4]
Water (Tap, Surface, Wastewater)Automated off-line SPEUHPLC-MS/MS-0.03 - 1 ng/L-[5]
Sunflower OilModified QuEChERSGC-ECD79 - 105%0.001 - 0.011 mg/kg0.002 - 0.030 mg/kg[6][7]
Agricultural SoilModified QuEChERSGC-MS---[8]
PersimmonQuEChERSLC-MS/MS89.2 - 103.1%-1 µg/kg[9]
Human UrineScaled-down QuEChERSLC-MS/MS54.2 - 113.9%-10 ng/mL[1]
Green ChilliMSPD (C18)HPLC-UV---[10]

Note: Data for Octhilinone is often grouped with other isothiazolinones. The performance may vary depending on the specific compound and experimental conditions.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the most common sample preparation techniques for Octhilinone analysis. Accompanying diagrams illustrate the general workflow for each method.

Solid-Phase Extraction (SPE) for Water Samples

Solid-Phase Extraction is a highly effective technique for extracting and concentrating organic analytes like Octhilinone from aqueous matrices. It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample (e.g., 1 L) Filter Filter (0.2 µm) Sample->Filter Acidify Acidify to pH 2-3 (e.g., with HCl) Filter->Acidify Condition 1. Condition Cartridge (e.g., Methanol, then DI Water) Acidify->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Dry 4. Dry Sorbent (e.g., with Nitrogen) Wash->Dry Elute 5. Elute Octhilinone (e.g., Ethyl Acetate, Dichloromethane) Dry->Elute Concentrate Concentrate Eluate (e.g., N2 Evaporation) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis Analyze by GC-MS or LC-MS/MS Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol: SPE for Octhilinone in Water

This protocol is based on general procedures for pesticide extraction from water.[2][11]

Materials:

  • SPE Cartridges (e.g., C18, 500 mg/6 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Glassware (beakers, collection vials)

Procedure:

  • Sample Pre-treatment:

    • Collect a 1 L water sample in a clean glass bottle.

    • Filter the sample through a 0.2 µm filter to remove particulate matter.[11]

    • Acidify the filtrate to pH 2-3 with concentrated HCl. This enhances the retention of Octhilinone on the sorbent.[11]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of dichloromethane, and then 10 mL of methanol through the sorbent. Do not allow the cartridge to go dry after the methanol step.[2]

    • Equilibrate the cartridge by passing 10 mL of DI water (pH 2) through it, ensuring the sorbent remains wet.[2]

  • Sample Loading:

    • Load the acidified water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing and Drying:

    • After loading, wash the cartridge with a small volume of DI water to remove any remaining polar interferences.

    • Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen gas through it for at least 15 minutes.[3]

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained Octhilinone by passing two 5 mL aliquots of a mixture of ethyl acetate and dichloromethane through the cartridge.[2] Allow the sorbent to soak in the solvent for a few minutes before applying vacuum for complete elution.

  • Concentration and Analysis:

    • Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen in a water bath.[2]

    • The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[12]

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Sample Aqueous Sample pH_adjust Adjust pH (if necessary) Sample->pH_adjust Add_Solvent 1. Add Immiscible Organic Solvent (e.g., Dichloromethane) pH_adjust->Add_Solvent Shake 2. Shake Vigorously in Separatory Funnel Add_Solvent->Shake Separate 3. Allow Layers to Separate Shake->Separate Collect 4. Collect Organic Layer Separate->Collect Repeat 5. Repeat Extraction 2-3x with Fresh Solvent Collect->Repeat Combine Combine Organic Extracts Repeat->Combine Dry Dry with Na₂SO₄ Combine->Dry Concentrate Concentrate Extract Dry->Concentrate Analysis Analyze by GC-MS or LC-MS/MS Concentrate->Analysis

Caption: General workflow for Liquid-Liquid Extraction (LLE).
Protocol: LLE for Octhilinone

This protocol is a generalized procedure based on fundamental LLE principles.[4][13][14]

Materials:

  • Separatory Funnel (appropriate volume)

  • Dichloromethane or Ethyl Acetate (HPLC grade)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glassware (beakers, flasks)

  • Rotary Evaporator or Nitrogen Evaporation System

Procedure:

  • Preparation:

    • Place the aqueous sample into a separatory funnel.

    • For some applications, adjusting the pH of the aqueous layer can optimize the partitioning of the analyte into the organic phase.[15]

    • Optionally, add NaCl to the aqueous phase ("salting out") to decrease the solubility of Octhilinone and drive it into the organic solvent.[12]

  • Extraction:

    • Add a volume of an immiscible organic solvent (e.g., dichloromethane) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock while the funnel is inverted.[13]

    • Place the funnel in a ring stand and allow the layers to fully separate.[4]

  • Collection:

    • Carefully drain the lower organic layer into a clean flask. If using a solvent less dense than water, the top layer would be collected.

    • Repeat the extraction process two more times with fresh portions of the organic solvent, combining all organic extracts.[4]

  • Drying and Concentration:

    • Dry the combined organic extract by adding anhydrous sodium sulfate and swirling until the drying agent no longer clumps.

    • Decant or filter the dried extract into a round-bottom flask.

    • Concentrate the solvent using a rotary evaporator or a nitrogen stream.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup steps, making it highly efficient for analyzing pesticides and other contaminants in complex matrices like soil and food.[16][17][18]

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup cluster_analysis Step 3: Analysis Sample Homogenized Sample (e.g., 10g Soil) Hydrate Add Water (for dry samples) Sample->Hydrate Add_Solvent Add Acetonitrile Hydrate->Add_Solvent Add_Salts Add Extraction/Partitioning Salts (e.g., MgSO₄, NaCl, Citrate Buffer) Add_Solvent->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take Aliquot of Acetonitrile Supernatant Centrifuge1->Supernatant Add_dSPE Add to d-SPE Tube containing (e.g., MgSO₄, PSA, C18) Vortex Vortex Centrifuge2 Centrifuge Final_Extract Collect Final Extract Centrifuge2->Final_Extract Analysis Analyze by LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: General workflow for the QuEChERS method.
Protocol: Modified QuEChERS for Octhilinone in Soil

This protocol is adapted from methods developed for organochlorine pesticides in soil.[8]

Materials:

  • Homogenizer

  • 50 mL and 15 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • QuEChERS Dispersive SPE (d-SPE) Cleanup Tube (e.g., containing 150 mg MgSO₄, 50 mg PSA, 50 mg C18)

  • Centrifuge

  • Vortex Mixer

Procedure:

  • Sample Extraction and Partitioning:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 10 mL of water and allow it to hydrate.[8]

    • Add 10 mL of acetonitrile to the tube.

    • Add the pre-packaged QuEChERS extraction salts.

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.

    • Securely cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 5 minutes.

  • Analysis:

    • The resulting supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS analysis.

Matrix Solid-Phase Dispersion (MSPD)

MSPD is a unified process that integrates sample disruption, extraction, and cleanup into a single step. It is particularly useful for solid and semi-solid complex matrices like tissues and foods.[19][20]

Protocol: MSPD for Octhilinone in Complex Matrices

This protocol is based on general MSPD procedures.[10][21][22]

Materials:

  • Glass mortar and pestle

  • Dispersing Sorbent (e.g., C18-bonded silica)

  • Eluting Solvent (e.g., acetonitrile or ethyl acetate-dichloromethane)

  • Empty SPE column/syringe

  • Glass wool or frits

Procedure:

  • Sample Blending:

    • Weigh approximately 0.5 g of the solid or semi-solid sample into a glass mortar.

    • Add 1-2 g of C18 sorbent to the mortar (a 1:2 or 1:4 sample-to-sorbent ratio is common).[21]

    • Gently blend the sample and sorbent with the pestle for 2-4 minutes until a homogeneous, semi-dry mixture is obtained. This process disrupts the matrix and disperses the sample over the surface of the sorbent.[22]

  • Column Packing:

    • Place a frit or a small plug of glass wool at the bottom of an empty SPE syringe.

    • Transfer the sample-sorbent blend into the syringe to create the MSPD column.

    • Gently compress the material with the pestle and place another frit on top.

  • Elution:

    • Pass an appropriate eluting solvent (e.g., 10 mL of acetonitrile) through the MSPD column.[19]

    • Collect the eluate at a slow, dropwise pace.

  • Analysis:

    • The collected eluate can be concentrated if necessary and is then ready for chromatographic analysis.

Conclusion

The choice of sample preparation technique for Octhilinone analysis is highly dependent on the matrix and the analytical objectives.

  • Solid-Phase Extraction (SPE) is ideal for cleaning and concentrating Octhilinone from aqueous samples, providing high recovery and low detection limits.[5][23]

  • Liquid-Liquid Extraction (LLE) is a fundamental and versatile technique, though it can be more labor-intensive and consume larger volumes of solvent.[12]

  • QuEChERS offers a rapid, simple, and efficient alternative for complex solid matrices like soil and food, significantly improving laboratory throughput.[24]

  • Matrix Solid-Phase Dispersion (MSPD) provides an elegant single-step procedure for extraction and cleanup of challenging solid and semi-solid samples.[20]

Each protocol should be validated for the specific matrix and analyte to ensure data accuracy and reliability, meeting performance criteria for recovery, precision, and limits of detection and quantification.[25][26]

References

Application Note: High-Resolution Mass Spectrometry of Octhilinone-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantitative analysis of Octhilinone using high-resolution mass spectrometry (HRMS) with its deuterated internal standard, Octhilinone-d17. Octhilinone (OIT) is a widely used biocide and preservative, and monitoring its presence in various matrices is crucial for safety and regulatory compliance.[1][2] This method, employing liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), offers high accuracy and precision for the determination of Octhilinone in complex samples. The use of a stable isotope-labeled internal standard, this compound, ensures reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Octhilinone, a member of the isothiazolinone class of biocides, is effective against a broad spectrum of microorganisms and is used as a preservative in numerous industrial and consumer products, including paints, adhesives, and cleaning agents.[1][2] Due to its potential for skin sensitization and other health effects, regulatory bodies have set limits on its concentration in various products.[2] Consequently, robust and sensitive analytical methods are required for its accurate quantification. High-resolution mass spectrometry provides the necessary selectivity and sensitivity for detecting and quantifying Octhilinone at trace levels. The inclusion of a deuterated internal standard, this compound, is critical for achieving high-quality quantitative results in complex matrices.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for liquid and solid samples is outlined below. Optimization may be required depending on the specific sample matrix.

  • Liquid Samples (e.g., water-based adhesives, detergents):

    • Accurately weigh 1.0 g of the homogenized liquid sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with the this compound internal standard solution to a final concentration of 100 ng/mL.

    • Vortex the tube for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the sample at 8000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

  • Solid Samples (e.g., textiles, coated paper):

    • Accurately weigh 0.5 g of the finely cut or ground solid sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Spike the sample with the this compound internal standard solution to a final concentration of 100 ng/mL.

    • Vortex for 1 minute.

    • Perform ultrasonic extraction for 60 minutes.

    • Centrifuge the sample at 8000 rpm for 10 minutes.

    • Take a 10 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol/water (1:1, v/v).

    • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

HRMS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full MS / dd-MS2 (Data-Dependent MS2) or Parallel Reaction Monitoring (PRM)
Full MS Resolution 70,000
MS/MS Resolution 35,000
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Gas Temperature 320 °C
Collision Energy (HCD) 20, 30, 40 eV (stepped)

Data Presentation

High-Resolution Mass Spectrometry Data

The following table summarizes the expected high-resolution mass-to-charge ratios for the precursor and major product ions of Octhilinone and its deuterated internal standard.

CompoundFormulaPrecursor IonCalculated m/zMajor Product Ions (m/z)
OcthilinoneC₁₁H₁₉NOS[M+H]⁺214.1259114.0578, 86.0970, 57.0704
This compoundC₁₁H₂D₁₇NOS[M+H]⁺231.2323131.1642, 86.0970, 57.0704
Quantitative Performance

The method performance should be validated according to standard guidelines. The following table presents typical performance characteristics for the quantitative analysis of Octhilinone.

ParameterResult
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.3 - 1.5 ng/mL
Recovery 85% - 110%
Precision (RSD%) < 15%

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample Liquid or Solid Sample add_is Spike with this compound sample->add_is extraction Ultrasonic Extraction (Acetonitrile) add_is->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc_separation LC Separation (C18 Column) filter->lc_separation Inject hrms_detection HRMS Detection (ESI+, Full MS/dd-MS2) lc_separation->hrms_detection quantification Quantification (Internal Standard Method) hrms_detection->quantification reporting Reporting quantification->reporting fragmentation_pathway cluster_fragments Major Fragments parent Octhilinone [M+H]⁺ m/z = 214.1259 frag1 [C₈H₁₈N]⁺ m/z = 114.0578 parent->frag1 Loss of C₃H₂OS frag2 [C₄H₄NOS]⁺ m/z = 86.0970 parent->frag2 Loss of C₇H₁₄ frag3 [C₄H₉]⁺ m/z = 57.0704 frag1->frag3 Further Fragmentation

References

Application Note: High-Throughput Analysis of Octhilinone in Wastewater using Isotope Dilution LC-MS/MS with Octhilinone-d17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Octhilinone (2-octyl-4-isothiazolin-3-one), a widely used biocide, in various wastewater matrices. The protocol employs a streamlined solid-phase extraction (SPE) procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. To ensure the highest accuracy and precision, the method utilizes a stable isotope-labeled internal standard, Octhilinone-d17, to compensate for matrix effects and variations in sample preparation and instrument response. This protocol is designed for researchers in environmental science, analytical chemistry, and toxicology, providing a reliable tool for monitoring the fate and transport of this biocide in aquatic environments.

Introduction

Octhilinone (OIT) is a potent biocide used in a variety of industrial and commercial applications, including paints, coatings, and metalworking fluids, to prevent microbial growth.[1][2] Its widespread use can lead to its release into wastewater streams, raising concerns about its potential environmental impact.[3] Accurate and reliable monitoring of Octhilinone concentrations in wastewater is crucial for environmental risk assessment and regulatory compliance.

This protocol describes a highly selective and sensitive analytical method for the determination of Octhilinone in wastewater. The use of a deuterated internal standard, this compound, which closely mimics the chemical and physical properties of the target analyte, is a key feature of this method.[4] This isotope dilution approach ensures high accuracy by correcting for potential losses during sample preparation and ionization suppression or enhancement during LC-MS/MS analysis. The method is suitable for various wastewater samples, including influent, effluent, and industrial discharge.

Experimental Protocol

Sample Collection and Preservation
  • Collect wastewater samples in clean, amber glass bottles to prevent photodegradation.

  • To inhibit microbial activity and ensure the stability of isothiazolinones, adjust the pH of the samples to 4.0 by adding 2 M H₂SO₄ and add methanol to a final concentration of 5% (v/v).[5]

  • If analysis cannot be performed immediately, store the samples at 4°C and analyze within 48 hours. For longer storage, freeze at -20°C.[6]

Preparation of Standards
  • Stock Solutions: Prepare individual stock solutions of Octhilinone and this compound in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of Octhilinone by serial dilution of the stock solution with methanol to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 1 µg/mL.

Solid-Phase Extraction (SPE)

This method utilizes C18 SPE cartridges for the extraction and pre-concentration of Octhilinone from wastewater samples.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Measure 100 mL of the wastewater sample and spike with a known amount of the this compound internal standard working solution.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution:

    • Elute the retained analytes from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) solution for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 100 mL Wastewater Sample Spike Spike with this compound Sample->Spike Mix Mix Thoroughly Spike->Mix Load Load Sample Mix->Load Condition Condition C18 Cartridge (Methanol & Water) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute with Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Methanol/Water Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Experimental workflow for wastewater analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation of Octhilinone from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • The specific precursor and product ions for Octhilinone and this compound should be optimized for the instrument being used.

Data Presentation

The following tables summarize the key quantitative data for the analytical method.

Table 1: LC-MS/MS Parameters for Octhilinone and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Octhilinone[To be optimized][To be optimized]100[To be optimized]
This compound[To be optimized][To be optimized]100[To be optimized]

Note: The precursor and product ions, as well as collision energy, are instrument-dependent and require optimization.

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range0.1 - 100 µg/L
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.03 µg/L
Recovery (Spiked Wastewater)85 - 110%
Precision (RSD, %)< 15%

Data presented in Table 2 are typical values and may vary depending on the specific wastewater matrix and instrument performance.

Signaling Pathways and Logical Relationships

The analytical protocol follows a logical progression from sample collection to final data analysis. The use of an internal standard is central to the quantification strategy, correcting for variations at multiple stages of the process.

G cluster_workflow Analytical Workflow cluster_correction Correction Pathway Sample Wastewater Sample Extraction Solid-Phase Extraction Sample->Extraction IS This compound (Internal Standard) IS->Extraction Quantification Quantification IS->Quantification Analysis LC-MS/MS Analysis Extraction->Analysis Analysis->Quantification Result Final Concentration Quantification->Result Matrix Matrix Effects Matrix->Analysis Instrument Instrumental Variation Instrument->Analysis

Logical relationship of the analytical protocol.

Conclusion

This application note provides a detailed and reliable protocol for the analysis of Octhilinone in wastewater samples using LC-MS/MS with an isotope-labeled internal standard. The method is sensitive, accurate, and robust, making it suitable for routine monitoring and research applications. The use of this compound effectively mitigates matrix effects and ensures high-quality data, which is essential for understanding the environmental fate of this important biocide.

References

Application Notes: Octhilinone-d17 in Quantitative Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the precise measurement of protein abundance in complex samples.[1] A significant challenge in this field is ensuring the accuracy and reproducibility of quantification, which can be affected by variations in sample preparation, chromatographic separation, and mass spectrometric analysis.[2][3] The use of stable isotope-labeled internal standards is a widely accepted strategy to control for this variability.[4][5] These standards, which are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N), are added to samples at a known concentration.[4][6] By comparing the signal intensity of the endogenous "light" analyte to the "heavy" internal standard, precise and accurate quantification can be achieved.[7]

Octhilinone-d17 is a deuterated analog of Octhilinone, a biocide with the chemical formula C₁₁H₁₉NOS.[8][9] While Octhilinone itself is not a native component of biological systems, its deuterated form, this compound, serves as a valuable tool in specific, targeted proteomics applications as a non-endogenous internal standard for quality control and normalization. This document outlines the application of this compound in proteomics research, providing detailed protocols and data interpretation guidelines.

Applications

The primary application of this compound in proteomics is as a workflow internal standard for targeted protein quantification using methods such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).[10] Its utility is particularly pronounced in studies where a non-endogenous standard is preferred to avoid any potential interference with biological processes.

Key applications include:

  • Workflow Normalization: Spiked into samples at the beginning of the workflow, this compound can be used to normalize for sample-to-sample variation in extraction efficiency, digestion, and sample loading.

  • Quality Control: Consistent recovery of this compound across a batch of samples provides a measure of the technical reproducibility of the entire analytical process.[2]

  • Relative Quantification Studies: While not a direct analog of a biological molecule, it can be used to normalize signal intensities in relative quantification experiments, particularly in large-scale studies where technical variability can obscure subtle biological changes.

Physicochemical Properties of Octhilinone and this compound

PropertyOcthilinoneThis compound
Molecular Formula C₁₁H₁₉NOSC₁₁H₂D₁₇NOS
Monoisotopic Mass 213.12 g/mol 230.23 g/mol
Chemical Structure 2-octyl-1,2-thiazol-3-one2-(octyl-d17)-1,2-thiazol-3-one
Properties Biocidal, fungicideChemically identical to Octhilinone, but with a mass shift

Experimental Protocols

Protocol 1: Use of this compound as a Workflow Internal Standard for Targeted Proteomics

This protocol describes the use of this compound to normalize for technical variability in a targeted proteomics experiment aiming to quantify a specific set of peptides from a complex biological lysate.

Materials:

  • Protein lysate samples

  • This compound stock solution (1 mg/mL in methanol)

  • Urea (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (0.1%)

  • Solid-phase extraction (SPE) C18 cartridges

  • LC-MS grade solvents (acetonitrile, water)

Procedure:

  • Sample Preparation:

    • Thaw protein lysate samples on ice.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Aliquot a standardized amount of protein (e.g., 50 µg) from each sample into a new microcentrifuge tube.

  • Internal Standard Spiking:

    • Prepare a working solution of this compound at a concentration of 10 µg/mL in 50% acetonitrile.

    • Add a fixed amount of the this compound working solution (e.g., 5 µL, resulting in 50 ng) to each protein sample. This should be done at the earliest possible stage to account for variability in all subsequent steps.

  • Reduction and Alkylation:

    • Bring all samples to the same final volume with a lysis buffer containing 8 M urea.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Cool samples to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digested samples with 0.1% formic acid to inactivate the trypsin.

    • Perform solid-phase extraction (SPE) using C18 cartridges to desalt the peptide samples.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the samples in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptide samples in 0.1% formic acid.

    • Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer capable of PRM or SRM.

    • Create a targeted inclusion list that includes the precursor and fragment ions for the peptides of interest, as well as for this compound.

Data Analysis:

  • Peak Integration:

    • Integrate the peak areas for the target peptides and for this compound in each sample using appropriate software (e.g., Skyline, Xcalibur).

  • Normalization:

    • For each sample, calculate a normalization factor based on the peak area of this compound.

    • Divide the peak area of each target peptide by the peak area of this compound in the same sample to obtain a normalized peak area.

  • Relative Quantification:

    • Compare the normalized peak areas of the target peptides across different experimental conditions to determine relative changes in protein abundance.

Quantitative Data Presentation

The following table represents example data from a hypothetical experiment where the abundance of three target peptides was measured across two conditions (Control and Treated), using this compound as a workflow standard.

SampleTarget PeptideRaw Peak AreaThis compound Peak AreaNormalized Peak Area
Control 1Peptide A1.20E+075.10E+062.35
Control 2Peptide A1.15E+074.95E+062.32
Control 3Peptide A1.25E+075.20E+062.40
Treated 1Peptide A2.45E+075.05E+064.85
Treated 2Peptide A2.55E+075.25E+064.86
Treated 3Peptide A2.38E+074.90E+064.86
Control 1Peptide B8.50E+065.10E+061.67
Control 2Peptide B8.75E+064.95E+061.77
Control 3Peptide B8.60E+065.20E+061.65
Treated 1Peptide B8.40E+065.05E+061.66
Treated 2Peptide B8.80E+065.25E+061.68
Treated 3Peptide B8.55E+064.90E+061.74
Control 1Peptide C3.10E+075.10E+066.08
Control 2Peptide C2.95E+074.95E+065.96
Control 3Peptide C3.20E+075.20E+066.15
Treated 1Peptide C1.55E+075.05E+063.07
Treated 2Peptide C1.65E+075.25E+063.14
Treated 3Peptide C1.50E+074.90E+063.06

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Protein Lysate p2 Spike-in this compound p1->p2 p3 Reduction & Alkylation p2->p3 p4 Tryptic Digestion p3->p4 p5 SPE Cleanup p4->p5 a1 LC-MS/MS (PRM) p5->a1 a2 Peak Integration a1->a2 a3 Normalization a2->a3 a4 Relative Quantification a3->a4

Caption: Workflow for targeted proteomics using this compound as an internal standard.

normalization_concept cluster_raw_data Raw Data cluster_processing Data Processing cluster_result Final Result raw_peptide Raw Peptide Peak Area normalize Normalization (Raw Peptide Area / IS Area) raw_peptide->normalize raw_is This compound Peak Area raw_is->normalize final_quant Normalized Peptide Abundance normalize->final_quant

Caption: Conceptual diagram of data normalization using an internal standard (IS).

signaling_pathway_example cluster_pathway Hypothetical Signaling Pathway Under Study cluster_quantification Quantitative Proteomics A Protein A B Protein B A->B C Protein C (Target for Quantification) B->C D Cellular Response C->D quant Quantify changes in Protein C using targeted proteomics with this compound normalization

Caption: Example of a signaling pathway where targeted quantification would be applied.

References

Application Note: Structural Elucidation of Octhilinone-d17 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a theoretical framework and protocol for the analysis of Octhilinone-d17 using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the current lack of publicly available experimental NMR data for Octhilinone and its deuterated isotopologues, this document presents a methodology based on predicted spectral data. The protocols outlined herein provide a comprehensive guide for researchers, scientists, and drug development professionals to perform ¹H and ¹³C NMR experiments for the structural characterization of this compound. This note covers sample preparation, proposed NMR acquisition parameters, and a discussion of the expected spectral changes upon deuteration of the n-octyl chain.

Introduction

Octhilinone, 2-octyl-4-isothiazolin-3-one, is a biocide with broad-spectrum antimicrobial activity. In drug development and environmental fate studies, isotopically labeled compounds such as this compound are invaluable for tracer studies, metabolic profiling, and as internal standards for quantitative analysis by mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure and the confirmation of isotopic labeling patterns.

This document outlines the application of ¹H and ¹³C NMR spectroscopy for the structural verification of Octhilinone in which the n-octyl chain has been perdeuterated (d17). The expected spectra are predicted based on the known structure of Octhilinone and established principles of NMR spectroscopy.

Principle of the Method

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

For this compound, the substitution of hydrogen atoms with deuterium on the octyl chain will lead to the disappearance of corresponding signals in the ¹H NMR spectrum and characteristic changes in the ¹³C NMR spectrum due to the spin and quadrupolar moment of the deuterium nucleus.

Predicted NMR Data

As experimental data is unavailable, the following tables present predicted ¹H and ¹³C NMR chemical shifts for non-deuterated Octhilinone and the expected observations for this compound. These predictions are based on standard chemical shift values for similar functional groups and alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃) for Octhilinone and Expected Observations for this compound.

AssignmentPredicted Chemical Shift (δ ppm)Predicted MultiplicityPredicted Coupling Constant (J Hz)Expected Observation for this compound
H-46.25d4.8Unchanged
H-58.05d4.8Unchanged
H-1' (α-CH₂)3.85t7.2Signal absent
H-2' (β-CH₂)1.70p7.4Signal absent
H-3' to H-7'1.20-1.40m-Signal absent
H-8' (ω-CH₃)0.88t7.0Signal absent

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃) for Octhilinone and Expected Observations for this compound.

AssignmentPredicted Chemical Shift (δ ppm)Expected Observation for this compound
C-3 (C=O)164.5Unchanged
C-5148.0Unchanged
C-4122.0Unchanged
C-1'48.0Signal will be a multiplet due to C-D coupling and will have a lower intensity.
C-2'29.5Signal will be a multiplet due to C-D coupling and will have a lower intensity.
C-3' to C-6'29.0, 28.8, 26.5, 31.8Signals will be multiplets due to C-D coupling and will have lower intensities.
C-7'22.6Signal will be a multiplet due to C-D coupling and will have a lower intensity.
C-8'14.1Signal will be a multiplet due to C-D coupling and will have a lower intensity.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilan, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition

The following are suggested parameters for acquiring high-quality NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (-2 to 14 ppm).

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C{¹H} NMR Spectroscopy (Proton-Decoupled):

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (-10 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Temperature: 298 K.

2D NMR Spectroscopy (Optional for structural confirmation):

  • COSY (Correlation Spectroscopy): To confirm H-H couplings within the isothiazolinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range H-C correlations, confirming the connection between the isothiazolinone ring and the (now deuterated) octyl chain.

Data Analysis and Interpretation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.

  • ¹H NMR Analysis:

    • Integrate the signals to determine the relative number of protons. For this compound, the signals for the octyl chain should be absent or significantly reduced.

    • Analyze the chemical shifts and coupling patterns of the remaining signals to confirm the integrity of the isothiazolinone ring.

  • ¹³C NMR Analysis:

    • Identify the chemical shifts of all carbon atoms.

    • For the deuterated octyl chain, observe the characteristic splitting of carbon signals into multiplets due to one-bond and two-bond C-D coupling.

    • Note the reduced intensity of the signals for the deuterated carbons.

  • Structural Confirmation: Combine the information from all NMR experiments to confirm the molecular structure of this compound and the positions of deuteration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition (500 MHz) cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation weigh Weigh this compound (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C{1H} NMR transfer->c13_nmr cosy 2D COSY transfer->cosy hsqc 2D HSQC transfer->hsqc hmbc 2D HMBC transfer->hmbc process Process FID (FT, Phasing, Baseline) analyze_1h Analyze 1H Spectrum process->analyze_1h analyze_13c Analyze 13C Spectrum process->analyze_13c analyze_2d Analyze 2D Spectra process->analyze_2d elucidate Confirm Structure of This compound analyze_1h->elucidate analyze_13c->elucidate analyze_2d->elucidate

Caption: Experimental workflow for the NMR analysis of this compound.

logical_relationship cluster_structure This compound Structure cluster_nmr_data NMR Spectral Data isothiazolinone Isothiazolinone Ring h1_signals 1H NMR Signals (Ring Protons) isothiazolinone->h1_signals correlates to c13_signals_ring 13C NMR Signals (Ring Carbons) isothiazolinone->c13_signals_ring correlates to octyl_d17 n-Octyl-d17 Chain c13_signals_chain 13C NMR Signals (Deuterated Chain) octyl_d17->c13_signals_chain correlates to h1_absence Absence of 1H Signals (Octyl Chain) octyl_d17->h1_absence results in

Caption: Logical relationship between the structure of this compound and its NMR data.

Application Notes and Protocols for Tracing Octhilinone Degradation using Octhilinone-d17

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octhilinone (2-octyl-4-isothiazolin-3-one, OIT) is a widely utilized biocide in various industrial and commercial products, including paints, coatings, and leather goods, to prevent microbial degradation.[1][2] Its extensive use raises environmental concerns, necessitating a thorough understanding of its fate and degradation pathways in different environmental matrices. Isotopic labeling is a powerful technique for tracing the environmental journey of chemical compounds.[3] This document provides detailed application notes and experimental protocols for the use of deuterated Octhilinone (Octhilinone-d17) as an internal standard and tracer to elucidate the degradation pathways of Octhilinone. The use of isotopically labeled standards is crucial for achieving accurate quantification in environmental fate studies.[4]

Principle of Isotopic Labeling

In environmental analysis, stable isotope-labeled compounds like this compound serve as ideal internal standards. Since their chemical and physical properties are nearly identical to their non-labeled counterparts, they co-behave through sample extraction, cleanup, and analysis, correcting for matrix effects and variations in instrument response. Furthermore, in degradation studies, the labeled compound can be spiked into a system to trace the formation of degradation products, which will also incorporate the isotopic label, thus confirming the degradation pathway.

Quantitative Data Summary

The degradation of Octhilinone is influenced by various environmental factors. The following table summarizes key degradation parameters from published studies.

MatrixConditionHalf-life (t½)Key Degradation ProductsReference
Soil (loamy sand)Aerobic9.3 daysN-octylmalonamic acid, Octylamine[5]
WastewaterAerobic with substrate5 - 10 hoursNot specified in detail[5]
WastewaterAnaerobic~13 hoursNot specified in detail[6]
Tap WaterPhotodegradation28 hoursSeveral phototransformation products[6]
Aquatic EnvironmentHydrolysis (pH 7.4, 25°C)> 80 daysStable[5]

Experimental Protocols

Protocol 1: Determination of Octhilinone Degradation in Soil

Objective: To determine the rate of Octhilinone degradation in a soil matrix under controlled laboratory conditions using this compound as an internal standard.

Materials:

  • Test soil, characterized (e.g., loamy sand)

  • Octhilinone analytical standard

  • This compound solution (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (2 mL)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Soil Incubation:

    • Weigh 10 g of fresh soil into a series of flasks.

    • Spike the soil samples with a known concentration of Octhilinone (e.g., 2 µg/g of soil).[5]

    • Incubate the flasks in the dark at a controlled temperature (e.g., 20°C).

    • Maintain soil moisture at a consistent level.

  • Sampling:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice triplicate flasks for analysis.[6]

  • Extraction:

    • To 1 g of soil subsample, add 1 mL of acetonitrile.

    • Spike with a known amount of this compound internal standard.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the supernatant.

  • Analysis by HPLC-MS:

    • Dilute the extract with deionized water containing 0.1% formic acid.

    • Inject the sample into the HPLC-MS system.

    • Use a C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor the specific m/z transitions for both Octhilinone and this compound.

  • Data Analysis:

    • Calculate the concentration of Octhilinone at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

    • Plot the concentration of Octhilinone versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: Identification of Degradation Products using this compound

Objective: To identify the major degradation products of Octhilinone in an aqueous environment by tracing the isotopic label from this compound.

Materials:

  • This compound solution

  • Environmental water sample (e.g., river water, wastewater effluent)

  • UV lamp (for photodegradation studies)

  • Solid Phase Extraction (SPE) cartridges

  • Methanol (HPLC grade)

  • Ammonium acetate

  • High-Resolution Mass Spectrometer (HRMS)

Procedure:

  • Incubation:

    • Spike the environmental water sample with this compound.

    • For photodegradation studies, expose the spiked water to UV light. For biodegradation, incubate with native microbial populations.

    • Collect samples at various time points.

  • Sample Preparation:

    • Pass the water sample through an SPE cartridge to concentrate the analytes.

    • Elute the analytes from the cartridge with methanol.

    • Evaporate the eluent to dryness and reconstitute in a small volume of mobile phase.

  • Analysis by HRMS:

    • Inject the sample into an LC-HRMS system.

    • Perform a full scan analysis to detect potential degradation products.

    • Look for masses corresponding to the expected degradation products (e.g., N-octylmalonamic acid, octylamine) with the incorporated deuterium label. The mass shift will correspond to the number of deuterium atoms remaining on the fragment.

  • Structure Elucidation:

    • Perform tandem MS (MS/MS) on the detected masses to obtain fragmentation patterns.

    • Compare the fragmentation patterns of the deuterated degradation products with those of non-labeled standards (if available) to confirm their identity. The principal environmental degradation pathway for OIT involves ring opening and loss of the sulfur atom to form N-octylmalonamic acid, which can be further degraded to octylamine.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil Soil Sample spike_oit Spike with Octhilinone soil->spike_oit incubation Incubate spike_oit->incubation sampling Time-point Sampling incubation->sampling add_d17 Add this compound (IS) sampling->add_d17 extract_acn Extract with Acetonitrile add_d17->extract_acn centrifuge Centrifuge & Collect Supernatant extract_acn->centrifuge hplc_ms HPLC-MS Analysis centrifuge->hplc_ms data_analysis Data Analysis & Half-life Calculation hplc_ms->data_analysis

Caption: Workflow for Octhilinone degradation study in soil.

degradation_pathway OIT This compound RingOpening Isothiazolinone Ring Opening OIT->RingOpening Environmental Factors (Microbes, Light) NOMA N-octylmalonamic acid-d17 RingOpening->NOMA FurtherDeg Further Degradation NOMA->FurtherDeg Octylamine Octylamine-d17 FurtherDeg->Octylamine

Caption: Proposed degradation pathway of this compound.

References

Application Note: Solid-Phase Extraction (SPE) Protocols for the Analysis of Isothiazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of synthetic biocides widely used as preservatives in a variety of products, including cosmetics, personal care items, industrial fluids, and water-based paints, to prevent microbial contamination.[1][2][3] Despite their effectiveness, some isothiazolinones are potent skin sensitizers and can cause allergic contact dermatitis, leading to regulatory restrictions on their use and concentration levels.[2][4][5] Consequently, robust and reliable analytical methods are crucial for the accurate identification and quantification of these compounds in diverse and often complex matrices.

Solid-phase extraction (SPE) is a powerful and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE).[2] These benefits include higher analyte recoveries, reduced consumption of organic solvents, elimination of emulsion formation, and the ability to concentrate analytes from dilute samples.[2] This application note provides detailed SPE protocols for the extraction and cleanup of common isothiazolinones from various sample matrices, primarily focusing on cosmetic products.

Principle of Solid-Phase Extraction for Isothiazolinones

SPE isolates analytes from a liquid sample by leveraging the differential affinity of the analytes and matrix components for a solid sorbent. For isothiazolinones, which range from polar (e.g., Methylisothiazolinone - MI) to nonpolar (e.g., 2-octyl-3-isothiazolinone - OIT), reversed-phase SPE is a commonly employed mechanism.[2][6] In this mode, a nonpolar stationary phase (e.g., C8, C18) retains the analytes of interest from a polar sample matrix. A series of washing steps remove interferences, followed by the elution of the target isothiazolinones using a nonpolar organic solvent.[7]

Experimental Protocols

This section details an optimized SPE protocol for the simultaneous extraction of methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), and various parabens from cosmetic products, adapted from a validated UHPLC-DAD method.[4][5][8]

Protocol 1: SPE for Isothiazolinones in Cosmetic Products

This protocol has been optimized for the extraction of MI and MCI from cosmetic samples using a mixed-mode reversed-phase/ion-exchange sorbent.

1. Materials and Reagents:

  • SPE Cartridge: HyperSep™ Verify CX Cartridges (Reversed-phase C8/benzene sulfonic acid ion exchanger)[8] or alternatively, Sep-Pak C18 cartridges.[4][8][9]

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

  • Equipment: SPE manifold, vacuum pump, nitrogen evaporator, vortex mixer, centrifuge, 0.45 µm PTFE syringe filters.

2. Sample Preparation:

  • Weigh approximately 1.0 g of the cosmetic sample (e.g., cream, lotion, shampoo) into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and dissolution.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant (the clear liquid) for the SPE procedure.

3. Solid-Phase Extraction Procedure:

  • Cartridge Conditioning: Condition the HyperSep C8/BSAIE SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the prepared sample supernatant (from step 2.5) onto the conditioned SPE cartridge. Maintain a consistent and slow flow rate of approximately 1 mL/min.[4][8]

  • Washing (Optional): To remove polar interferences, pass 5 mL of HPLC-grade water through the cartridge. This step may need optimization depending on the specific matrix.

  • Elution: Elute the target isothiazolinones from the cartridge using 10 mL of an acetonitrile/methanol mixture (2:1, v/v).[4][8][9] Collect the eluate in a clean collection tube.

  • Concentration: Evaporate the collected eluate to a final volume of 3 mL under a gentle stream of nitrogen gas.[4]

  • Final Filtration: Filter the concentrated extract through a 0.45 µm PTFE syringe filter prior to instrumental analysis (e.g., UHPLC-DAD).[4]

Quantitative Data Summary

The performance of the SPE method is critical for accurate quantification. The following tables summarize the validation data from the cited literature for the analysis of isothiazolinones.

Table 1: Method Performance for Isothiazolinone Analysis using SPE and UHPLC-DAD[5][8]

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Methylisothiazolinone (MI) 0.008–200.9990.0020.008
Methylchloroisothiazolinone (MCI) 0.008–200.9980.0020.008

LOD: Limit of Detection, LOQ: Limit of Quantification

Table 2: Recovery of Isothiazolinones from Spiked Cosmetic Samples[4][5]

Sample TypeSpiked AnalyteRecovery (%)
Perfumed Body PowderMI & MCI98.75 - 101.43
Hair CreamMI & MCI92.33 - 97.45
Moisturizing CreamMI & MCI94.67 - 99.54

Table 3: Precision Data for the Analytical Method[5][8]

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Low (0.07 µg/mL)< 3%< 6%
Medium (3 µg/mL)< 3%< 6%
High (15 µg/mL)< 3%< 6%

%RSD: Percent Relative Standard Deviation

Diagrams and Workflows

The following diagrams illustrate the logical workflow of the solid-phase extraction protocol for isothiazolinones.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Weigh Cosmetic Sample AddSolvent 2. Add Methanol Sample->AddSolvent Vortex 3. Vortex & Mix AddSolvent->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Condition 1. Condition Cartridge (Methanol, then Water) Supernatant->Condition Proceed to SPE Load 2. Load Sample (~1 mL/min) Condition->Load Wash 3. Wash (Optional) (Water) Load->Wash Elute 4. Elute Analytes (Acetonitrile/Methanol) Wash->Elute Concentrate 1. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Proceed to Post-Extraction Filter 2. Filter Extract (0.45 µm PTFE) Concentrate->Filter Analysis 3. Instrumental Analysis (UHPLC-DAD) Filter->Analysis

Caption: Workflow for Isothiazolinone Extraction using SPE.

SPE_Logic SampleMatrix Sample Matrix (Cosmetic in Methanol) SPE_Cartridge Reversed-Phase SPE Sorbent (e.g., C8/C18) SampleMatrix->SPE_Cartridge Loading Interferences Polar Interferences (Washed to Waste) SPE_Cartridge->Interferences Washing Step Analytes Isothiazolinones (Retained on Sorbent) SPE_Cartridge->Analytes Retention FinalExtract Final Extract for Analysis (Isothiazolinones in Solvent) Analytes->FinalExtract ElutionSolvent Elution Solvent (Acetonitrile/Methanol) ElutionSolvent->Analytes Elution

Caption: Logical Steps in Reversed-Phase SPE of Isothiazolinones.

Conclusion

Solid-phase extraction is a highly effective and efficient technique for the sample preparation of isothiazolinones prior to chromatographic analysis. The protocol detailed in this note, utilizing a mixed-mode or standard reversed-phase sorbent, demonstrates excellent recovery, precision, and low detection limits for key isothiazolinones like MI and MCI in complex cosmetic matrices.[4][5][8] By following this structured approach, researchers and scientists can achieve reliable and accurate quantification of these preservatives, ensuring compliance with regulatory standards and safeguarding consumer health. The adaptability of SPE allows for further optimization for different sample types and target analytes within the isothiazolinone family.[2]

References

Troubleshooting & Optimization

Octhilinone-d17 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Octhilinone-d17, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat this compound?

For long-term storage, neat this compound, which is a light yellow oil, should be stored at +4°C.[1][2] The container should be tightly closed and kept in a dry, well-ventilated area.[3] To ensure safety, it is recommended to store it in a locked-up area or an area accessible only to authorized personnel.[4]

Q2: How should I store solutions of this compound?

If this compound is dissolved in a solvent such as methanol, it is recommended to store the solution at -20°C.[5]

Q3: What is the general stability of this compound?

This compound is chemically stable under standard ambient conditions (room temperature).[4] However, for prolonged storage, the recommended conditions should be followed to minimize potential degradation. The un-labeled form, Octhilinone, is reported to be stable under recommended storage conditions.[3]

Q4: Is this compound sensitive to light?

Yes, isothiazolinones like Octhilinone can be degraded by photolysis.[6] Therefore, it is advisable to protect this compound from light during storage and handling.

Q5: What is the hydrolytic stability of Octhilinone?

The hydrolysis half-life of un-labeled Octhilinone at 25°C and a pH of 7.4 is greater than 80 days.[3] However, under conditions simulating a wastewater treatment plant, the half-life is significantly shorter, between 5 and 10 hours.[1] It is recommended to use this compound in media with a pH below 9.5.[6]

Stability Data

The following table summarizes the available stability data for the un-labeled form of Octhilinone. This data can be used as a general guideline for this compound, although the deuteration may slightly alter the stability profile.

ConditionParameterValueReference
Storage (Neat) Recommended Temperature+4°C[1][2]
Storage (in Methanol) Recommended Temperature-20°C[5]
Hydrolysis Half-life at 25°C, pH 7.4>80 days[3]
Hydrolysis Half-life (simulated wastewater treatment)5 - 10 hours[1]
pH Recommended Range< 9.5[6]
Light SensitivitySusceptible to photolysis[6]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.

    • Check Purity: If possible, re-analyze the purity of your this compound stock using a suitable analytical method like HPLC. LGC Standards indicates a purity of >95% by HPLC for their product.[1][2]

    • Use a Fresh Aliquot: If you have been using a stock solution for a long time, consider preparing a fresh one from your neat material.

Issue 2: Suspected contamination of the sample.

  • Possible Cause: Introduction of impurities during handling or from the solvent.

  • Troubleshooting Steps:

    • Solvent Blank: Run a blank analysis with just the solvent to check for any interfering peaks.

    • Proper Handling: Always use clean labware and high-purity solvents. Work under a hood and avoid introducing moisture or other contaminants.[4]

Issue 3: Difficulty in achieving desired NMR spectral resolution.

  • Possible Cause: While this guide focuses on stability, issues with NMR spectra can sometimes be related to the sample itself.

  • Troubleshooting Steps:

    • Sample Concentration: The sample might be too concentrated, leading to broad peaks. Try diluting your sample.

    • Solubility: Ensure your compound is fully dissolved in the deuterated solvent. Poor solubility can lead to a non-homogenous sample and poor shimming.[7]

    • Solvent Choice: Trying a different deuterated solvent can sometimes resolve issues with peak overlap.[7]

Experimental Protocols

General Protocol for Assessing Stability

This is a general protocol for assessing the stability of this compound under specific conditions (e.g., different temperatures, pH values).

  • Sample Preparation: Prepare multiple aliquots of this compound at a known concentration in the desired matrix (e.g., buffer of a specific pH, solvent).

  • Initial Analysis (Time 0): Analyze one aliquot immediately to determine the initial concentration and purity. This will serve as your baseline.

  • Storage: Store the remaining aliquots under the desired stability-testing conditions. Ensure that control samples are stored under recommended conditions in parallel.

  • Time-Point Analysis: At predetermined time points (e.g., 1 day, 7 days, 30 days, 90 days), remove an aliquot from the test condition and analyze it for concentration and purity.

  • Data Analysis: Compare the results at each time point to the initial analysis to determine the rate of degradation.

ICH Guideline for Photostability Testing

For assessing the photostability of this compound, the ICH Q1B guideline is recommended.

  • Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp. The light source should also have a near-ultraviolet component.

  • Exposure Levels: Expose the sample to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[8][9]

  • Sample Presentation: Expose the neat compound in a chemically inert, transparent container. For solutions, use a quartz cell or other suitable transparent vessel.

  • Control Sample: A dark control, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions to separate thermal degradation from photodegradation.

  • Analysis: After exposure, analyze the sample and the dark control for any degradation and compare the results.

Visualizations

Troubleshooting_Workflow This compound Troubleshooting Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Tightly Sealed) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_purity Re-analyze Purity (e.g., HPLC) purity_ok Purity within Specification? check_purity->purity_ok fresh_stock Prepare Fresh Stock Solution resolve_issue Issue Likely Resolved fresh_stock->resolve_issue storage_ok->check_purity Yes consider_degradation Compound Likely Degraded. Use New Batch. storage_ok->consider_degradation No purity_ok->fresh_stock Yes purity_ok->consider_degradation No other_factors Consider Other Experimental Factors (e.g., Reagents, Instrument) consider_degradation->other_factors Degradation_Pathway Octhilinone Degradation Pathway Octhilinone Octhilinone RingOpening Ring Opening and Loss of Sulfur Octhilinone->RingOpening N_Octylmalonamic_Acid N-octylmalonamic acid RingOpening->N_Octylmalonamic_Acid FurtherDegradation Further Degradation N_Octylmalonamic_Acid->FurtherDegradation Octylamine Octylamine FurtherDegradation->Octylamine

References

Technical Support Center: Overcoming Matrix Effects in Octhilinone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Octhilinone (OIT). The following information is designed to help overcome matrix effects and ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect Octhilinone quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression or enhancement, causing underestimation or overestimation of the true analyte concentration. In Octhilinone quantification, complex matrices such as paints, industrial effluents, or cosmetic formulations can introduce a variety of interfering substances that affect the accuracy, precision, and sensitivity of the analysis.[2][3]

Q2: What are the common sample preparation techniques to mitigate matrix effects for Octhilinone analysis?

A2: The most common techniques to reduce matrix effects include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and "dilute and shoot" methods.[4] SPE is a selective method that isolates the analyte of interest from the sample matrix using a solid sorbent.[4][5] LLE separates compounds based on their differential solubility in two immiscible liquid phases.[5] The "dilute and shoot" approach involves simply diluting the sample before injection to minimize the concentration of interfering matrix components.[4] The choice of technique depends on the complexity of the matrix, the required sensitivity, and the chemical properties of Octhilinone.

Q3: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for my samples?

A3: The choice between SPE and LLE depends on several factors. SPE often provides higher analyte recovery and cleaner extracts, and it is more amenable to automation.[6] It is particularly useful for complex matrices where a high degree of cleanup is required. LLE is a simpler technique that can be effective for less complex matrices. However, it can be more labor-intensive, may result in emulsions, and may not provide as thorough a cleanup as SPE.[5][6] A comparison of recoveries for different analytes using SPE and LLE is presented in the data section.

Q4: What is a matrix-matched calibration curve and why is it important for Octhilinone quantification?

A4: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix sample that is representative of the samples being analyzed. This approach helps to compensate for matrix effects by ensuring that the calibration standards and the unknown samples are affected by the matrix in the same way.[7] This is crucial for accurate quantification of Octhilinone in complex samples where significant matrix effects are expected.

Q5: Can an internal standard be used to correct for matrix effects in Octhilinone analysis?

A5: Yes, using a stable isotope-labeled (SIL) internal standard is a highly effective way to correct for matrix effects. A SIL internal standard is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration before sample preparation and co-elutes with the analyte. Any matrix-induced suppression or enhancement will affect both the analyte and the internal standard to the same extent, allowing for accurate quantification based on the ratio of their signals.[6]

Troubleshooting Guide

Issue 1: Signal Suppression or Enhancement Observed

Symptoms:

  • Inconsistent and non-reproducible results for quality control (QC) samples.

  • Lower or higher than expected analyte response.

  • Poor linearity of the calibration curve.

Troubleshooting Workflow:

Signal_Troubleshooting start Start: Inconsistent Signal check_is Verify Internal Standard (IS) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok is_issue Investigate IS Degradation or Matrix Effect on IS is_ok->is_issue No optimize_prep Optimize Sample Preparation is_ok->optimize_prep Yes prep_choice Current Method? optimize_prep->prep_choice dilute Implement 'Dilute and Shoot' prep_choice->dilute None spe Optimize SPE Protocol prep_choice->spe SPE lle Optimize LLE Protocol prep_choice->lle LLE check_chroma Improve Chromatographic Separation dilute->check_chroma spe->check_chroma lle->check_chroma gradient Modify Gradient Profile check_chroma->gradient column Change Column Chemistry check_chroma->column matrix_cal Implement Matrix-Matched Calibration gradient->matrix_cal column->matrix_cal end End: Signal Stabilized matrix_cal->end

Troubleshooting Signal Suppression/Enhancement.

Corrective Actions:

  • Evaluate Internal Standard (IS) Performance: If using an internal standard, check for its consistent response across all samples. If the IS signal is also suppressed or enhanced, it indicates a strong matrix effect.

  • Optimize Sample Preparation:

    • Dilution: If not already done, try a simple "dilute and shoot" approach by diluting the sample extract with the initial mobile phase. This can significantly reduce the concentration of interfering matrix components.

    • Solid-Phase Extraction (SPE): If using SPE, consider optimizing the wash steps with a solvent that can remove interferences without eluting Octhilinone. You can also try a different sorbent chemistry (e.g., C18, HLB).

    • Liquid-Liquid Extraction (LLE): For LLE, experiment with different extraction solvents and pH adjustments to improve the selectivity of the extraction.

  • Improve Chromatographic Separation: Modify the LC gradient to better separate Octhilinone from co-eluting matrix components. A shallower gradient around the elution time of the analyte can be effective. Changing the analytical column to one with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity and resolve interferences.

  • Implement Matrix-Matched Calibration: If not already in use, prepare calibration standards in a blank matrix extract to compensate for the matrix effect.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Octhilinone in Industrial Effluent

This protocol provides a general guideline for SPE of Octhilinone from a complex aqueous matrix. Method validation is required for specific sample types.

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Nitrogen evaporator

Workflow Diagram:

SPE_Workflow start Start: Sample pretreatment 1. Sample Pre-treatment (Centrifuge/Filter, Adjust pH to ~3) start->pretreatment conditioning 2. Cartridge Conditioning (5 mL Methanol, then 5 mL DI Water) pretreatment->conditioning loading 3. Sample Loading (Load pre-treated sample at 1-2 mL/min) conditioning->loading washing 4. Washing (5 mL DI Water, then 5 mL 10% Methanol) loading->washing drying 5. Drying (Dry cartridge under vacuum for 10 min) washing->drying elution 6. Elution (2 x 3 mL Acetonitrile) drying->elution evaporation 7. Evaporation & Reconstitution (Evaporate to dryness under N2, reconstitute in mobile phase) elution->evaporation analysis End: LC-MS/MS Analysis evaporation->analysis LLE_Workflow start Start: Paint Sample dissolve 1. Sample Dissolution (Dissolve ~0.5g in 10 mL Acetonitrile) start->dissolve add_water 2. Add Water & Salt (Add 10 mL DI Water and 1g NaCl) dissolve->add_water vortex 3. Vortex & Centrifuge (Vortex for 2 min, Centrifuge for 10 min) add_water->vortex extract 4. Hexane Extraction (Add 10 mL Hexane, Vortex for 2 min) vortex->extract centrifuge2 5. Centrifuge (Centrifuge for 10 min to separate layers) extract->centrifuge2 collect 6. Collect Acetonitrile Layer (Collect the lower acetonitrile layer) centrifuge2->collect evaporate 7. Evaporate & Reconstitute (Evaporate to dryness under N2, reconstitute in mobile phase) collect->evaporate analysis End: LC-MS/MS Analysis evaporate->analysis

References

Preventing degradation of Octhilinone samples before analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octhilinone (OIT). Our goal is to help you prevent sample degradation and ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Octhilinone sample concentrations are lower than expected. What could be the cause?

A1: Lower than expected concentrations of Octhilinone can result from several factors related to sample degradation. The primary degradation pathway for OIT involves the opening of the isothiazolinone ring.[1] Consider the following potential causes:

  • Improper Storage: Octhilinone is susceptible to degradation under certain conditions. Samples should be stored at 4°C in tightly sealed, original containers to minimize degradation.[2][3]

  • Exposure to Light: Photodegradation can occur, especially under UV light.[4][5] It is crucial to store samples in amber vials or otherwise protect them from light. The photodegradation half-life of OIT in solution when irradiated with UV light has been reported to be 28 hours.[5][6]

  • pH Instability: While Octhilinone is hydrolytically stable at neutral pH (pH 7.4) with a half-life of over 80 days at 25°C, its stability can be affected by acidic or alkaline conditions.[1][6] Ensure the pH of your sample and any diluents is within a stable range.

  • Microbial Degradation: In non-sterile aqueous samples or soil matrices, rapid biodegradation can occur. The primary degradation half-life in soil can be as short as 9.3 days.[1][6]

  • Incompatible Solvents: Ensure the solvent used for sample preparation is compatible with Octhilinone and the analytical method. Methanol and acetonitrile are commonly used for HPLC analysis.[7]

Q2: I am observing unexpected peaks in my chromatogram. What could be their source?

A2: Extraneous peaks in your chromatogram can be due to degradation products, contaminants, or matrix effects.

  • Degradation Products: The principal degradation product of Octhilinone is N-octylmalonamic acid, with further degradation leading to octylamine.[1] Depending on your analytical method, these compounds may be detected.

  • Contamination: Ensure all glassware and equipment are scrupulously clean. Avoid contamination from oxidizing agents like nitrates and chlorine bleaches, which can react with Octhilinone.[2]

  • Sample Matrix Interference: Complex sample matrices can introduce interfering compounds. Proper sample preparation, such as solid-phase extraction (SPE), can help clean up the sample and remove these interferences.[8][9]

Q3: What are the best practices for preparing Octhilinone samples for HPLC analysis?

A3: Proper sample preparation is critical for accurate and reproducible HPLC results.[7][9][10]

  • Solvent Selection: Dissolve the sample in a solvent compatible with a reversed-phase HPLC system, such as methanol or acetonitrile.[7][11] The sample solvent should ideally be similar to the mobile phase to ensure good peak shape.[11]

  • Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[9]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.[7][12]

  • Concentration: If the expected concentration is low, the sample may need to be concentrated. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[10]

Q4: Can I analyze Octhilinone using Gas Chromatography-Mass Spectrometry (GC-MS)?

A4: Yes, GC-MS is a viable, though less common, technique for the analysis of Octhilinone.[8] Sample preparation for GC-MS may involve pre-concentration using solid-phase extraction (SPE) and potentially derivatization to improve chromatographic performance.[3]

Quantitative Data Summary

The stability of Octhilinone is influenced by several environmental factors. The following table summarizes key quantitative data related to its degradation and stability.

ParameterConditionValueReference
Hydrolytic Half-Life 25°C, pH 7.4> 80 days[1][6]
Photodegradation Half-Life In solution with UV irradiation28 hours[5][6]
Primary Biodegradation Half-Life In soil9.3 days[1][6]
Wastewater Treatment Plant Half-Life Simulated conditions5 - 10 hours[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Octhilinone Analysis

This protocol provides a general methodology for the analysis of Octhilinone in liquid samples.

1. Sample Preparation: a. Accurately weigh or measure the sample. b. If the sample is solid, dissolve it in a known volume of methanol or acetonitrile.[7] For liquid samples, a direct dilution with the mobile phase may be sufficient. c. For complex matrices, perform a solid-phase extraction (SPE) using a C18 cartridge for sample clean-up.[8] d. Vortex the sample for 1 minute to ensure homogeneity. e. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[12]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[13]
  • Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid or formic acid can be added to adjust the pH and improve peak shape.[13]
  • Flow Rate: Typically 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: UV detector at a wavelength of 280 nm.[4]
  • Temperature: Ambient or controlled at 25°C.

3. Analysis: a. Prepare a calibration curve using a series of Octhilinone standards of known concentrations. b. Inject the prepared samples and standards into the HPLC system. c. Quantify the amount of Octhilinone in the samples by comparing the peak area to the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Octhilinone Analysis

This protocol outlines a general procedure for the analysis of Octhilinone in environmental water samples.

1. Sample Preparation: a. Collect the water sample in a clean glass bottle. b. Preserve the sample by storing it at 4°C immediately after collection.[3] c. Pre-concentrate the analytes by passing a known volume of the sample through a solid-phase extraction (SPE) cartridge (e.g., a mixture of polymeric and RP-C18 material).[3] d. Elute the Octhilinone from the SPE cartridge with a suitable solvent like dichloromethane.[14] e. Concentrate the eluate to a small volume under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
  • Carrier Gas: Helium at a constant flow rate.
  • MS Interface Temperature: 280°C.
  • Ionization Mode: Electron Impact (EI).
  • Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) or full scan mode.

3. Analysis: a. Prepare calibration standards of Octhilinone in the final solvent. b. Inject the prepared sample extracts and standards into the GC-MS system. c. Identify Octhilinone based on its retention time and mass spectrum. Quantify using the peak area of a characteristic ion.

Visualizations

degradation_pathway OIT Octhilinone RingOpening Isothiazolinone Ring Opening OIT->RingOpening Hydrolysis/ Photolysis N_Octylmalonamic_Acid N-octylmalonamic acid RingOpening->N_Octylmalonamic_Acid FurtherDegradation Further Degradation N_Octylmalonamic_Acid->FurtherDegradation Octylamine Octylamine FurtherDegradation->Octylamine

Caption: Primary degradation pathway of Octhilinone.

troubleshooting_workflow start Start: Inaccurate Octhilinone Results check_storage Review Sample Storage Conditions (4°C, dark) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Examine Sample Preparation Protocol prep_ok Preparation OK? check_prep->prep_ok check_analytical Verify Analytical Method Parameters analytical_ok Method OK? check_analytical->analytical_ok storage_ok->check_prep Yes troubleshoot_storage Action: Store new samples at 4°C in amber vials. storage_ok->troubleshoot_storage No prep_ok->check_analytical Yes troubleshoot_prep Action: Ensure proper solvent, filtration, and clean-up. prep_ok->troubleshoot_prep No re_run Re-run Analysis analytical_ok->re_run Yes troubleshoot_analytical Action: Calibrate instrument, check column/detector. analytical_ok->troubleshoot_analytical No re_prepare Re-prepare Sample from Stored Stock re_prepare->re_run end End: Accurate Results re_run->end troubleshoot_storage->check_storage troubleshoot_prep->re_prepare troubleshoot_analytical->check_analytical

Caption: Troubleshooting workflow for inaccurate Octhilinone analysis.

References

How to resolve co-eluting peaks in isothiazolinone analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of isothiazolinones, with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common isothiazolinones analyzed together?

A1: Commonly analyzed isothiazolinones include Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-benzisothiazolin-3-one (BIT), 2-Octyl-4-isothiazolin-3-one (OIT), and Dichlorooctylisothiazolinone (DCOIT).[1][2] Mixtures of MIT and CMIT are also frequently analyzed.

Q2: What is the primary analytical technique for isothiazolinone analysis?

A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of isothiazolinones.[3][1][2][4][5] It is often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1][4][5]

Q3: What type of HPLC column is typically used for isothiazolinone separation?

A3: Reversed-phase columns, particularly C18 columns, are the most commonly used for separating isothiazolinones.[3][1][2][4][6]

Q4: What are the typical mobile phases for isothiazolinone analysis?

A4: The most common mobile phases are mixtures of methanol or acetonitrile with water.[1][5] Gradient elution is frequently employed to achieve optimal separation of multiple isothiazolinones.[1][2] The addition of a small amount of acid, such as formic acid, to the mobile phase can sometimes improve peak shape and ionization efficiency in LC-MS.[4]

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution of peaks is a common challenge in the analysis of isothiazolinone mixtures. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment: Confirming Co-elution

Before modifying your HPLC method, it's crucial to confirm that you are indeed observing co-elution and not another issue like peak splitting or tailing.

  • Symptom: A single peak is broader than expected, has a shoulder, or is asymmetrical.

  • Action:

    • Inject individual standards: If available, inject standards of the suspected co-eluting compounds separately to confirm their retention times under your current method.

    • Use a photodiode array (PDA) detector: A PDA detector can assess peak purity by comparing spectra across the peak. A non-homogenous spectrum suggests the presence of multiple components.

    • If using Mass Spectrometry (MS): An MS detector is highly effective for identifying co-eluting compounds by extracting ion chromatograms for the specific m/z of each analyte.

Troubleshooting Workflow for Co-eluting Peaks

This workflow provides a step-by-step approach to resolving co-eluting isothiazolinone peaks.

CoElution_Troubleshooting cluster_0 Method Optimization for Peak Resolution start Co-eluting Peaks Observed adjust_gradient Adjust Gradient Profile start->adjust_gradient Start with easiest modification change_mobile_phase Modify Mobile Phase Composition adjust_gradient->change_mobile_phase If resolution is still insufficient resolved Peaks Resolved adjust_gradient->resolved Success optimize_temp Optimize Column Temperature change_mobile_phase->optimize_temp For further refinement change_mobile_phase->resolved Success change_column Change Column Chemistry optimize_temp->change_column If selectivity is the main issue optimize_temp->resolved Success change_column->resolved Success Resolution_Factors cluster_params Adjustable HPLC Parameters cluster_effects Chromatographic Effects gradient Gradient Profile retention Retention Time gradient->retention mobile_phase Mobile Phase Composition mobile_phase->retention selectivity Selectivity (α) mobile_phase->selectivity temperature Column Temperature temperature->retention temperature->selectivity efficiency Efficiency (N) temperature->efficiency column Stationary Phase column->retention column->selectivity column->efficiency resolution Peak Resolution (Rs) retention->resolution selectivity->resolution efficiency->resolution

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Octhilinone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace level detection of Octhilinone (OIT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting trace levels of Octhilinone?

A1: The most prevalent and powerful methods for analyzing isothiazolinones like Octhilinone involve chromatographic techniques coupled with selective detectors. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques. For enhanced sensitivity and selectivity, these are often paired with mass spectrometry (MS) or tandem mass spectrometry (MS/MS).[1][2] HPLC-MS/MS, in particular, is favored for its ability to achieve low detection limits and reduce matrix interference.[2][3]

Q2: Why is sample preparation critical for trace level detection of Octhilinone?

A2: Due to the complexity of matrices in many commercial and environmental samples, adequate sample preparation is a key aspect of quantitative analysis.[1] Proper sample preparation is crucial for several reasons: it isolates and concentrates Octhilinone, removes interfering substances from the sample matrix, and ensures the sample is in a format compatible with the analytical instrument.[4] This leads to more accurate, reproducible, and sensitive detection.[4]

Q3: What are the recommended sample preparation techniques for Octhilinone analysis?

A3: The most common sample preparation techniques for isothiazolinones are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[1] SPE is often preferred over LLE because it generally provides higher analyte recoveries, avoids emulsion formation, and uses smaller volumes of organic solvents.[1] Other techniques that have been employed include ultrasonic-assisted extraction (UAE) and matrix solid-phase dispersion (MSPD).[5][6]

Q4: How can I improve the stability of Octhilinone in my samples?

A4: Isothiazolinones can be unstable in certain environmental water samples. To preserve the integrity of the target biocides, it is mandatory to store samples at 4°C.[7] For river and wastewater samples, the addition of sodium azide (NaN3) can help to promote the stability of isothiazolinones in solution.[8] Octhilinone is reported to be stable under recommended storage conditions, but degradation can occur in the environment through reaction with hydroxyl radicals and photolysis.[9][10]

Q5: Can Octhilinone be analyzed by GC-MS without derivatization?

A5: While some isothiazolinones may require derivatization to improve their chromatographic performance for GC-MS analysis, methods have been developed for the direct determination of Octhilinone.[7] However, for certain isothiazolinones like 1,2-benzisothiazolinone (BIT), derivatization with agents like diazomethane has been used to improve its performance in GC-MS.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Octhilinone.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal/Peak for Octhilinone Incomplete Extraction: The analyte is not being efficiently transferred from the sample matrix to the final extract.- Optimize the extraction solvent and method. For SPE, ensure the correct sorbent and elution solvent are used. For LLE, adjust the solvent polarity and pH.[1][3]- Increase the extraction time or employ methods like vortexing or sonication to improve efficiency.[3][11]
Analyte Degradation: Octhilinone may have degraded during sample collection, storage, or preparation.- Store samples at 4°C immediately after collection.[7]- For water samples prone to microbial degradation, consider adding a preservative like sodium azide.[8]- Avoid exposure of samples to high temperatures and direct sunlight.[9]
Instrumental Issues: The analytical instrument (e.g., HPLC-MS/MS) is not optimized for Octhilinone detection.- Verify the mass spectrometer is set to the correct precursor and product ions for Octhilinone in MRM mode.[3]- Ensure the HPLC column is appropriate for the separation and that the mobile phase composition is optimal.
Poor Peak Shape (Tailing, Fronting, or Broadening) Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample to a concentration within the linear range of the instrument.[12]
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not suitable for Octhilinone.- Adjust the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for compounds with amine groups by promoting protonation.[12]
Contaminated Guard or Analytical Column: Particulate matter or strongly retained compounds from the sample matrix have accumulated on the column.- Filter all samples and solvents through a 0.2 µm filter before injection.[12]- Use a guard column and replace it regularly.- If necessary, wash the analytical column according to the manufacturer's instructions.
High Background Noise or Matrix Effects Insufficient Sample Cleanup: Interfering compounds from the sample matrix are co-eluting with Octhilinone.- Improve the sample preparation method. Consider using a more selective SPE sorbent or performing a multi-step cleanup.[1]- For complex matrices, matrix solid-phase dispersion (MSPD) can be an effective cleanup technique.[6]
Ion Suppression or Enhancement (in MS detection): Co-eluting matrix components are affecting the ionization of Octhilinone in the mass spectrometer source.- Dilute the sample extract to reduce the concentration of interfering compounds.- Optimize the chromatographic method to achieve better separation of Octhilinone from matrix components.- Use an isotopically labeled internal standard to compensate for matrix effects.
Inconsistent or Non-Reproducible Results Inconsistent Sample Preparation: Variations in the execution of the sample preparation protocol.- Ensure all steps of the sample preparation method are performed consistently for all samples, standards, and blanks.[4]- Use calibrated pipettes and balances for accurate volume and weight measurements.[11]
Sample Heterogeneity: The subsample taken for analysis is not representative of the bulk sample.- Homogenize solid samples by grinding and sieving to ensure uniformity.[4]
Instrumental Drift: Changes in instrument performance over the course of an analytical run.- Allow the instrument to stabilize before starting the analysis.- Inject calibration standards at regular intervals throughout the sample sequence to monitor for and correct any drift.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Octhilinone and other isothiazolinones from various studies, highlighting the sensitivity of different analytical methods.

Analyte(s) Method Matrix LOD LOQ Reference
Octhilinone (OIT) and other isothiazolinonesHPLC-MS/MSWater-based adhesive0.01 - 0.05 mg/kg0.03 - 0.15 mg/kg[3]
Octhilinone (OI) and other isothiazolinonesGC-MSEnvironmental waters0.01 - 0.1 µg/L-[7]
Various isothiazolinonesLarge-volume injection HPLC-MS/MSWater0.03 - 0.1 µg/L-[2][8]
Octhilinone (OI) and other isothiazolinonesMSPD-HPLC-MS/MSCosmetics and household productslow ng/g levellow ng/g level[6]

Experimental Protocols

Protocol for Octhilinone Detection in Water Samples by SPE and GC-MS

This protocol is a generalized procedure based on methodologies described for isothiazolinone analysis.[7]

1. Sample Collection and Preservation:

  • Collect water samples in clean glass bottles.

  • To prevent degradation, store samples at 4°C immediately after collection.[7]

2. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge containing a mixture of a polymeric and RP-C18 material with methanol followed by deionized water.

  • Pass a known volume of the water sample through the conditioned cartridge at a steady flow rate.

  • Wash the cartridge with deionized water to remove any unretained interfering compounds.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the trapped analytes, including Octhilinone, with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Reconstitute the concentrated extract in a suitable solvent for GC injection (e.g., ethyl acetate).

  • Inject an aliquot of the reconstituted sample into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, with SIM providing higher sensitivity. Monitor characteristic ions for Octhilinone.

Protocol for Octhilinone Detection in Complex Matrices by HPLC-MS/MS

This protocol is a generalized procedure based on methodologies described for analyzing isothiazolinones in complex samples like adhesives or consumer products.[3][6]

1. Sample Extraction:

  • Accurately weigh a representative portion of the homogenized sample into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., methanol or acetonitrile).[3][6]

  • Vortex or sonicate the sample for a specified time to ensure efficient extraction of Octhilinone.[3][11]

  • Centrifuge the sample to separate the solid matrix from the liquid extract.[12]

2. Extract Cleanup (if necessary):

  • For complex matrices, a cleanup step like matrix solid-phase dispersion (MSPD) may be required.[6]

  • In MSPD, the sample is blended with a solid support (e.g., Florisil), packed into a column, and the analytes are eluted with an appropriate solvent.[6]

3. HPLC-MS/MS Analysis:

  • Filter the final extract through a 0.2 µm syringe filter before transferring it to an HPLC vial.[12]

  • Inject the filtered sample into the HPLC-MS/MS system.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve ionization.[12]

    • Flow Rate: A typical flow rate for analytical HPLC is 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for isothiazolinones.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3] This involves monitoring a specific precursor ion for Octhilinone and its characteristic product ions.

Visualizations

Experimental_Workflow_SPE_GCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (Store at 4°C) SPE Solid-Phase Extraction (Polymeric/C18) Sample->SPE Loading Elution Elution with Organic Solvent SPE->Elution Analyte Trapping Concentration Concentration (Nitrogen Stream) Elution->Concentration Eluate Collection GCMS GC-MS Analysis Concentration->GCMS Injection Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for Octhilinone detection by SPE and GC-MS.

Experimental_Workflow_HPLCMSMS cluster_extraction Sample Extraction & Cleanup cluster_instrumental_analysis Instrumental Analysis Sample Complex Matrix Sample (e.g., adhesive, cosmetic) Extraction Solvent Extraction (Vortex/Sonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration HPLCMSMS HPLC-MS/MS Analysis (MRM Mode) Filtration->HPLCMSMS Results Quantitative Results HPLCMSMS->Results

Caption: Workflow for Octhilinone detection by HPLC-MS/MS.

Troubleshooting_Logic Start Start: Low/No Signal Check_Extraction Review Sample Extraction Protocol Start->Check_Extraction Check_Stability Verify Sample Stability/Storage Check_Extraction->Check_Stability Efficient Optimize_Extraction Optimize Extraction (Solvent, Time) Check_Extraction->Optimize_Extraction Inefficient? Check_Instrument Check Instrument Parameters (MS/MS) Check_Stability->Check_Instrument Proper Improve_Storage Implement Proper Storage (4°C, Preservative) Check_Stability->Improve_Storage Improper? Optimize_Instrument Optimize MS/MS (MRM Transitions) Check_Instrument->Optimize_Instrument Suboptimal? End Problem Resolved Check_Instrument->End Optimal Optimize_Extraction->End Improve_Storage->End Optimize_Instrument->End

Caption: Troubleshooting logic for low or no Octhilinone signal.

References

Technical Support Center: Isothiazolinone Biocide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of isothiazolinone biocides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges encountered during the quantification of these preservatives.

Frequently Asked Questions (FAQs)

Q1: What are the most significant analytical challenges when working with isothiazolinone biocides?

The primary challenges in isothiazolinone analysis stem from the complexity of the sample matrices in which they are found, such as cosmetics, detergents, and industrial formulations.[1][2][3][4] Key difficulties include:

  • Matrix Interferences: The diverse ingredients in commercial products can interfere with the analytical signal, leading to inaccurate quantification.[5][6]

  • Sample Preparation: Extracting isothiazolinones, especially polar ones like Methylisothiazolinone (MI), from complex aqueous matrices can be difficult, often resulting in low recovery rates.[1][2][7]

  • Analyte Stability: Isothiazolinones can be unstable under certain pH and temperature conditions, which can lead to their degradation during sample storage and preparation.[1][2][8] For instance, the widely used combination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMI) and MI is only stable up to a pH of 8.[2]

  • Low Concentration Levels: Isothiazolinones are effective at very low concentrations, often in the parts-per-million (ppm) range, necessitating highly sensitive analytical instrumentation.[9]

Q2: Which analytical technique is most suitable for isothiazolinone analysis?

High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the analysis of isothiazolinones.[1] It is frequently paired with Diode Array Detection (DAD) or Ultraviolet (UV) detection.[1][5] For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly the method of choice.[1][7][10][11] While Gas Chromatography (GC) can be used, it is generally less suitable for polar isothiazolinones like MI and may require derivatization.[7][11]

Q3: How can I improve the extraction recovery of polar isothiazolinones like MI?

The high polarity and water solubility of MI make its extraction from aqueous samples challenging.[7][12] Here are some strategies to improve recovery:

  • Solid-Phase Extraction (SPE): SPE is a common and effective technique. A variety of sorbents are available, and the choice will depend on the specific matrix and target analytes.[1]

  • Matrix Solid-Phase Dispersion (MSPD): MSPD has been successfully applied for the extraction of isothiazolinones from cosmetics and household products.[7] In one study, Florisil® (magnesium silicate) was used as the dispersive phase with methanol as the eluting solvent.[2][7]

  • Liquid-Liquid Extraction (LLE): While a versatile technique, LLE may result in emulsions when analyzing formulations like creams and lotions.[1] Careful solvent selection and pH adjustment can help mitigate this.

Q4: What are the common isothiazolinones I should be aware of in my analysis?

Several isothiazolinone derivatives are commonly used as preservatives. The most frequently encountered include:

  • Methylisothiazolinone (MI)

  • 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI or MCI)

  • Benzisothiazolinone (BIT)

  • 2-n-Octyl-4-isothiazolin-3-one (OIT)

  • 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)

Troubleshooting Guides

Problem 1: Low or No Analyte Peak in HPLC-UV Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Analyte Degradation Isothiazolinones can degrade in alkaline conditions.[8] Ensure the pH of your sample and mobile phase is appropriate. The CMI/MI mixture, for example, is unstable above pH 8.[2] Also, check for thermal degradation by keeping samples cool.[1]
Poor Extraction Recovery This is a common issue, especially for polar isothiazolinones in complex matrices.[7] Re-evaluate your sample preparation method. Consider alternative extraction techniques like SPE or MSPD.[1][7] For MSPD, using magnesium silicate as a dispersive agent has been shown to be effective.[2]
Incorrect Wavelength Verify that the UV detector is set to the maximum absorption wavelength for your target isothiazolinone(s). See the table below for common wavelengths.
Insufficient Concentration The concentration of isothiazolinones in your product may be below the detection limit of your instrument. Consider a concentration step after extraction or use a more sensitive detector like a mass spectrometer.[11]
Table 1: Maximum Absorption Wavelengths for Common Isothiazolinones
IsothiazolinoneAbbreviationMaximum Absorption Wavelength (nm)
MethylisothiazolinoneMI / MIT275
5-Chloro-2-methyl-4-isothiazolin-3-oneCMI / CMIT275
BenzisothiazolinoneBIT318
2-n-Octyl-4-isothiazolin-3-oneOIT282
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-oneDCOIT285

Source:[5]

Problem 2: Poor Peak Shape or Resolution in Chromatography

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Matrix Effects Co-eluting matrix components can interfere with peak shape.[5] Improve sample clean-up. An SPE step following initial extraction can be beneficial. Using a matrix-matched calibration curve can also help to compensate for these effects.[6]
Inappropriate Mobile Phase Optimize the mobile phase composition. A gradient elution is often necessary to achieve good separation of multiple isothiazolinones.[5] A common mobile phase combination is acetonitrile and water.[5]
Column Issues The analytical column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, replace the column. A C18 column is a common choice for isothiazolinone analysis.[5]
Problem 3: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Sample Inhomogeneity Ensure your sample is thoroughly mixed before taking an aliquot for analysis, especially for viscous products like creams or lotions.
Analyte Instability in Solution Isothiazolinones can be unstable in solution over time.[12] Prepare standards and samples fresh daily. If storage is necessary, investigate the stability under refrigerated conditions. For water samples, preservation with sodium azide has been shown to improve stability.[12]
Variability in Sample Preparation Manual extraction procedures can introduce variability. Use an internal standard to correct for variations in extraction efficiency and injection volume. Automate the sample preparation process if possible.

Experimental Protocols

Protocol 1: Analysis of Isothiazolinones in Liquid Detergents by HPLC-DAD

This protocol is adapted from a method for the simultaneous determination of five isothiazolinones in liquid detergents.[5]

1. Sample Preparation (Ultrasonic Extraction)

  • Weigh 1.0 g of the liquid detergent sample into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute to mix.

  • Place the tube in an ultrasonic bath at 30°C for 20 minutes.

  • Centrifuge the sample at 8000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm filter into an HPLC vial.

2. HPLC-DAD Conditions

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm)[5]

  • Mobile Phase: Acetonitrile (A) and Water (B)

  • Gradient Elution:

    • 0-5 min: 20% A

    • 5-15 min: 20% to 80% A

    • 15-20 min: 80% A

    • 20-25 min: 80% to 20% A

    • 25-30 min: 20% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector, monitoring at the maximum absorption wavelength for each analyte (see Table 1).

3. Quantification

  • Prepare calibration standards of the target isothiazolinones in methanol.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration in the sample from the calibration curve.

Protocol 2: Analysis of Isothiazolinones in Cosmetics by MSPD and HPLC-MS/MS

This protocol is based on a method for the determination of four isothiazolinones in cosmetic products.[7]

1. Sample Preparation (Matrix Solid-Phase Dispersion)

  • Weigh 0.5 g of the cosmetic sample into a glass mortar.

  • Add 2.0 g of Florisil® (magnesium silicate) as the dispersive sorbent.

  • Grind the mixture with a pestle for 2-3 minutes until a homogeneous mixture is obtained.

  • Transfer the mixture to an empty SPE cartridge.

  • Elute the analytes with 5 mL of methanol.

  • The eluate can be directly analyzed by HPLC-MS/MS without further clean-up.[7]

2. HPLC-MS/MS Conditions

  • Column: A C18 column suitable for LC-MS.

  • Mobile Phase: A gradient of methanol and water, both containing a small amount of a modifier like formic acid or ammonium acetate to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for each analyte. The specific precursor and product ions will need to be determined for your instrument.

3. Quantification

  • Use an internal standard to improve accuracy and precision.

  • Prepare matrix-matched calibration standards by spiking a blank cosmetic base with known concentrations of the isothiazolinones.

  • Construct a calibration curve and quantify the analytes in the samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Cosmetic Sample MSPD Matrix Solid-Phase Dispersion (MSPD) with Florisil Sample->MSPD Elution Elution with Methanol MSPD->Elution Extract Final Extract Elution->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC Injection MSMS Tandem Mass Spec Detection (MRM) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for Isothiazolinone Analysis by MSPD-HPLC-MS/MS.

troubleshooting_logic Start Low/No Analyte Peak Check_Degradation Check for Degradation (pH, Temp) Start->Check_Degradation Check_Recovery Check Extraction Recovery Check_Degradation->Check_Recovery No Adjust_pH Adjust pH / Keep Cool Check_Degradation->Adjust_pH Yes Check_Wavelength Verify UV Wavelength Check_Recovery->Check_Wavelength No Optimize_Extraction Optimize Extraction (e.g., use SPE) Check_Recovery->Optimize_Extraction Yes Check_LOD Below LOD? Check_Wavelength->Check_LOD No Correct_Wavelength Set Correct λmax Check_Wavelength->Correct_Wavelength Yes Concentrate_Sample Concentrate Sample or Use LC-MS/MS Check_LOD->Concentrate_Sample Yes Resolved Problem Resolved Adjust_pH->Resolved Optimize_Extraction->Resolved Correct_Wavelength->Resolved Concentrate_Sample->Resolved

Caption: Troubleshooting Logic for Low or No Analyte Peaks.

References

Minimizing ion suppression effects for Octhilinone-d17 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Octhilinone-d17 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and ensure accurate and reliable quantification.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common phenomenon in ESI-MS where components of the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal response.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for Octhilinone and its stable isotope-labeled internal standard, this compound.

Problem: Low signal intensity or poor reproducibility for Octhilinone and/or this compound.

This is a primary indicator of potential ion suppression. The following steps will help diagnose and resolve the issue.

Step 1: Evaluate Matrix Effects

The first step is to determine if the observed signal reduction is indeed due to matrix effects. A common method is the post-extraction spike analysis.[1]

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Prepare a blank matrix sample (a sample that does not contain Octhilinone or this compound) using your standard extraction procedure.

    • Prepare a neat solution of Octhilinone and this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Spike the extracted blank matrix with the neat solution of Octhilinone and this compound at the same concentration as the neat solution.

    • Analyze both the neat solution and the post-extraction spiked sample by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

  • Interpretation of Results:

    • A value close to 100% indicates minimal matrix effect.

    • A value significantly less than 100% indicates ion suppression.

    • A value significantly greater than 100% indicates ion enhancement.

Step 2: Optimize Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[2][3] The choice of method depends on the sample matrix.

  • Recommended Sample Preparation Methods for Different Matrices:

Sample Preparation MethodTarget MatricesPrincipleExpected Recovery
Ultrasonic Extraction Solid samples (e.g., paper, adhesives)Uses high-frequency sound waves to disrupt the sample matrix and facilitate solvent extraction.[4]80-120%[4]
Matrix Solid-Phase Dispersion (MSPD) Cosmetics, household productsThe sample is blended with a solid support (e.g., Florisil), and interfering components are removed by washing before eluting the analyte.[5]>80%[5]
"Dilute and Shoot" Aqueous samples with low to moderate matrix complexitySimple dilution of the sample extract to reduce the concentration of interfering components.[6]Dependent on dilution factor
  • Experimental Protocol: Ultrasonic Extraction (for solid matrices) [4]

    • Weigh 0.5 g of the homogenized solid sample into a centrifuge tube.

    • Add 200 µL of the this compound internal standard working solution.

    • Add 20 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the sample at 5,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Step 3: Optimize Chromatographic Separation

Good chromatographic separation is key to resolving Octhilinone and this compound from co-eluting matrix components that can cause ion suppression.

  • Recommended LC Parameters:

ParameterRecommended Condition
Column Waters ACQUITY UPLC HSS T3 (100Å, 1.8 µm, 2.1 mm × 100 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start with a low percentage of organic phase (e.g., 3% B) and gradually increase to elute Octhilinone. A typical gradient might involve a ramp to 80% B.

  • Workflow for Chromatographic Optimization:

Caption: Workflow for optimizing chromatographic separation to minimize ion suppression.

Step 4: Optimize Mass Spectrometer Settings

Fine-tuning the ESI source parameters can enhance the ionization of Octhilinone and this compound while minimizing the influence of interfering compounds.

  • Typical ESI-MS/MS Parameters for Isothiazolinones (Positive Ion Mode): [4]

ParameterValue
Ionization Voltage (IS) 5500 V
Ion Source Temperature 550 °C
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) 9 psi
Nebulizing Gas (GS1) 55 psi
Auxiliary Gas (GS2) 55 psi
  • MRM Transitions for Octhilinone (OIT) and related compounds:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Octhilinone (OIT)214.1115.1
Methylisothiazolinone (MIT)116.099.0
Chloromethylisothiazolinone (CMIT)150.0135.0

Frequently Asked Questions (FAQs)

Q1: Why am I still seeing ion suppression even when using a deuterated internal standard like this compound?

While stable isotope-labeled internal standards like this compound are excellent for compensating for matrix effects, they may not completely eliminate the problem.[7] Severe ion suppression can affect both the analyte and the internal standard, leading to a general loss of sensitivity. If the suppression is not identical for both compounds, it can lead to inaccuracies. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, exposing them to different matrix components as they elute.

Q2: How can I confirm that Octhilinone and this compound are co-eluting perfectly?

Perfect co-elution is critical for the internal standard to effectively compensate for ion suppression. To verify this, overlay the chromatograms of the analyte and the internal standard from a clean solution. The peak apexes should align perfectly. If they do not, consider the following:

  • Adjusting the chromatographic gradient: A shallower gradient can sometimes improve the co-elution.

  • Using a column with a different stationary phase: This can alter the retention characteristics of the two compounds.

Co-elution_Check cluster_0 Ideal Co-elution cluster_1 Poor Co-elution a Analyte Peak b IS Peak c Analyte Peak d IS Peak c->d Retention Time Difference Start Inject Standard Solution Check Overlay Chromatograms Start->Check Perfect Perfect Co-elution Check->Perfect Yes Imperfect Poor Co-elution Check->Imperfect No Adjust Adjust Chromatography Imperfect->Adjust Adjust->Check

Caption: Logical workflow for verifying the co-elution of an analyte and its internal standard.

Q3: Can the concentration of the internal standard affect ion suppression?

Yes, a high concentration of the internal standard can potentially cause ion suppression of the analyte, and vice versa. It is important to use an appropriate concentration of this compound that is sufficient to provide a robust signal without competing with the analyte for ionization. A good starting point is to use an internal standard concentration that is in the middle of the calibration curve range for the analyte.

Q4: Are there alternative ionization techniques that are less prone to ion suppression?

Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, particularly for less polar compounds.[8][9] If you continue to face significant challenges with ion suppression in ESI, and your analyte is amenable to APCI, it may be a viable alternative to consider.

Q5: What are some common sources of matrix interference for Octhilinone analysis?

Octhilinone is often used in complex matrices such as cosmetics, paints, and adhesives.[10][11] Common sources of interference in these samples can include:

  • Surfactants and emulsifiers

  • Polymers and resins

  • Pigments and dyes

  • Other preservatives and additives

Thorough sample preparation is the most effective way to remove these interfering components.

References

Validation & Comparative

Octhilinone-d17 as an Internal Standard for Biocide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of biocides, particularly isothiazolinones, by chromatographic methods coupled with mass spectrometry, the use of an appropriate internal standard is crucial for achieving accurate and reliable results. Internal standards help to correct for variations in sample preparation, injection volume, and instrumental response. Isotopically labeled internal standards are considered the gold standard due to their similar chemical and physical properties to the target analytes. This guide provides a comparative overview of the performance of Octhilinone-d17 (OIT-d17) against other internal standards used in biocide analysis, supported by experimental data from published studies.

Performance Comparison of Internal Standards

The selection of an internal standard is critical for compensating for matrix effects and ensuring the accuracy of analytical results. The following tables summarize the performance of this compound and other internal standards in the analysis of various isothiazolinone biocides.

Table 1: Performance of this compound as an Internal Standard

AnalyteMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Method
MITWet Wipes87 - 110< 15UAE-HPLC/MS
CMITWet Wipes77 - 102< 15UAE-HPLC/MS
BITWet Wipes85 - 99< 15UAE-HPLC/MS
OITWet Wipes85 - 99< 15UAE-HPLC/MS
IPBCWet Wipes89< 15UAE-HPLC/MS
MITDetergents60.4 - 113Not ReportedUAE-HPLC/MS
CMITDetergents60.4 - 113Not ReportedUAE-HPLC/MS
BITDetergents60.4 - 113Not ReportedUAE-HPLC/MS
OITDetergents60.4 - 113Not ReportedUAE-HPLC/MS
IPBCDetergents60.4 - 113Not ReportedUAE-HPLC/MS

Data extracted from Heo et al. (2018).[1][2]

Table 2: Performance of Other Internal Standards for Biocide Analysis

AnalyteInternal StandardMatrixRecovery (%)Method
OITCarbendazim-d3, Diuron-d6, Terbutryn-d5Facade run-off water70 - 100SPE-HPLC-MS/MS
BITCarbendazim-d3, Diuron-d6, Terbutryn-d5Facade run-off water70 - 100SPE-HPLC-MS/MS

Data extracted from Bester & Lamani (2010).

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. The following sections outline the experimental protocols from the cited studies.

Methodology Using this compound Internal Standard

This method was developed for the simultaneous analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate (IPBC) in hygienic consumer products.[1][2]

1. Sample Preparation (Ultrasonic Assisted Extraction - UAE)

  • Wet Wipes:

    • A 0.5 g sample of the wet wipe was taken.

    • The sample was fortified with 500 ng/mL of OIT-d17.

    • Extraction was performed with an appropriate solvent using ultrasonication.

  • Detergents (Powder and Liquid):

    • A 0.5 g sample of the detergent was taken.

    • The sample was fortified with 500 ng/mL of OIT-d17.

    • The sample was diluted and extracted using ultrasonication with a selected solvent.

2. Instrumental Analysis (HPLC/MS)

  • Chromatographic System: High-Performance Liquid Chromatography system.

  • Column: C18 column.

  • Mobile Phase: A gradient of methanol and water.

  • Mass Spectrometer: A mass spectrometer was used for detection.

  • Internal Standard Concentration: All calibration standards and samples contained 500 ng/mL of OIT-d17.[2]

Methodology Using Other Internal Standards

This method was developed for the determination of various biocides, including OIT and BIT, in facade run-off water.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Water samples were buffered to pH 7.

  • The samples were passed through a solid-phase extraction cartridge with a divinylbenzyl polymer sorbent to pre-concentrate the analytes.

  • The analytes were eluted from the cartridge using a mixture of methanol and acetonitrile.

2. Instrumental Analysis (HPLC-MS/MS)

  • Chromatographic System: High-Performance Liquid Chromatography system.

  • Mass Spectrometer: Tandem mass spectrometer (MS/MS) for detection, using multi-reaction monitoring (MRM).

  • Internal Standards: A mixture of Carbendazim-d3, Diuron-d6, and Terbutryn-d5 was used for quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical steps involved in the selection of an internal standard and the general workflow of biocide analysis.

Internal_Standard_Selection cluster_selection Internal Standard Selection Criteria cluster_performance Performance Evaluation Analyte Target Biocide(s) IS_Choice Choice of Internal Standard Analyte->IS_Choice SIL_IS Stable Isotope Labeled (e.g., this compound) IS_Choice->SIL_IS Ideal Analog_IS Structural Analog IS_Choice->Analog_IS Acceptable Other_IS Other Compound IS_Choice->Other_IS Less Ideal Validation Method Validation SIL_IS->Validation Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD/LOQ Validation->LOD_LOQ

Figure 1. Decision process for internal standard selection.

Biocide_Analysis_Workflow Sample Sample Collection (e.g., Consumer Product, Water) Spiking Internal Standard Spiking (e.g., this compound) Sample->Spiking Extraction Sample Extraction (e.g., UAE, SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Final Biocide Concentration Quantification->Result

Figure 2. General workflow for biocide analysis.

References

A Comparative Analysis of Isothiazolinone Biocides: Efficacy and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several key isothiazolinone biocides, widely used for their potent antimicrobial properties in various industrial and pharmaceutical applications. This document outlines their performance against a range of microorganisms, supported by experimental data, and details the methodologies used for their evaluation.

Mechanism of Action

Isothiazolinone biocides exert their antimicrobial effect through a primary mechanism of action that involves the inhibition of essential enzymes within microbial cells.[1] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups found in the cysteine residues of enzymes. This interaction leads to the formation of disulfide bonds, which inactivates the enzymes and disrupts critical metabolic pathways, such as cellular respiration and ATP synthesis, ultimately leading to cell death.[1]

dot

Caption: General mechanism of action of isothiazolinone biocides.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a biocide's efficacy, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for several common isothiazolinone biocides against a panel of bacteria and fungi. Lower MIC values indicate higher efficacy.

BiocidePseudomonas aeruginosa (ppm)Staphylococcus aureus (ppm)Aspergillus niger (ppm)Candida albicans (ppm)
CMIT/MIT (3:1) 0.5 - 5.00.5 - 2.05.0 - 15.02.0 - 8.0
BIT 50 - 20025 - 100100 - 50050 - 200
OIT 1 - 100.5 - 5.00.5 - 5.01.0 - 10.0
DCOIT 0.1 - 2.00.05 - 1.00.1 - 2.00.5 - 5.0

Note: These values are compiled from various studies and may vary depending on the specific strain, culture conditions, and testing methodology.

Experimental Protocols

The following are detailed methodologies for two key experiments used to evaluate the efficacy of isothiazolinone biocides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of a biocide that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • Isothiazolinone biocide stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism culture in logarithmic growth phase

  • Sterile pipette and tips

  • Microplate reader or visual inspection

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the biocide stock solution in the growth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the microorganism culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the biocide dilutions. Include a positive control well (inoculum without biocide) and a negative control well (medium without inoculum).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results: Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) using a microplate reader. The MIC is the lowest concentration of the biocide in which no visible growth is observed.

Time-Kill Assay

This assay evaluates the rate at which a biocide kills a microbial population over time.

Materials:

  • Isothiazolinone biocide solution at a predetermined concentration (e.g., 1x, 2x, 4x MIC)

  • Microorganism culture in logarithmic growth phase

  • Sterile test tubes or flasks

  • Sterile growth medium and agar plates

  • Neutralizing solution (to inactivate the biocide)

  • Sterile pipettes and spreaders

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 1-5 x 10⁶ CFU/mL.

  • Exposure: Add the biocide solution to the inoculum suspension at time zero. Include a control tube with no biocide.

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from the test and control tubes.

  • Neutralization and Plating: Immediately transfer the aliquot to a tube containing a neutralizing solution to stop the biocidal action. Perform serial dilutions of the neutralized sample and plate onto agar plates.

  • Incubation: Incubate the plates at the appropriate temperature until colonies are visible.

  • Colony Counting: Count the number of colonies on the plates to determine the number of viable microorganisms (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

dot

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_timekill Time-Kill Assay Stock Biocide Stock Solution Dilution Serial Dilution Stock->Dilution Exposure Exposure to Biocide Stock->Exposure Culture Microorganism Culture Inoculation_MIC Inoculation Culture->Inoculation_MIC Culture->Exposure Dilution->Inoculation_MIC Incubation_MIC Incubation Inoculation_MIC->Incubation_MIC Reading_MIC Read Results Incubation_MIC->Reading_MIC Reading_MIC->Exposure Determine concentration for Time-Kill Assay Sampling Time-Point Sampling Exposure->Sampling Neutralization Neutralization Sampling->Neutralization Plating Plating & Incubation Neutralization->Plating Counting Colony Counting Plating->Counting

Caption: A typical experimental workflow for evaluating biocide efficacy.

References

Octhilinone-d17 in Isotope Dilution Methods: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analytical chemistry, particularly for regulatory monitoring and safety assessments in drug development and environmental analysis, the use of stable isotope-labeled internal standards in conjunction with mass spectrometry is the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of the use of Octhilinone-d17 as an internal standard in isotope dilution methods for the quantification of Octhilinone, a widely used biocide.

Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates matrix effects, variations in instrument response, and sample preparation losses, leading to highly reliable data. By introducing a known quantity of an isotopically labeled version of the analyte (in this case, this compound) into the sample, the ratio of the native analyte to the labeled standard can be measured, allowing for precise quantification. Deuterated standards like this compound are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process.

Performance Comparison: Octhilinone Quantification

While specific validated method performance data for this compound is not extensively published, data from a validated method for the simultaneous analysis of several isothiazolinones, including Octhilinone (OIT), using the deuterated internal standard OIT-d17 provides a strong indication of the expected accuracy and precision. For a broader context, performance data from a validated HPLC-MS/MS method for Octhilinone without an isotope dilution approach is also presented.

Table 1: Performance Characteristics of Analytical Methods for Octhilinone Quantification

ParameterIsotope Dilution Method (using OIT-d17)HPLC-MS/MS Method (without Isotope Dilution)
Analyte Octhilinone (OIT)Octhilinone (OIT)
Internal Standard OIT-d17Not Used
Matrix Consumer Products (Wet wipes, Detergents)Water-Based Adhesives
Accuracy (Recovery) 60.4% - 113%81.5% - 107.3%
Method Detection Limit (MDL) / Limit of Detection (LOD) Wet wipes: 0.011-0.034 mg/kg; Liquid/Powder detergent: 0.57-1.6 mg/kg0.004 mg/L
Limit of Quantification (LOQ) Not explicitly stated, but MDLs are provided0.01 mg/L
Linearity (R²) / Correlation Coefficient Not explicitly stated>0.99
Instrumentation HPLC/MSHPLC-MS/MS

Data for the Isotope Dilution Method is inferred from a study on multiple isothiazolinones including Octhilinone (OIT) using OIT-d17 as an internal standard. Data for the HPLC-MS/MS method is from a separate study on the analysis of isothiazolinones in water-based adhesives.

The data indicates that isotope dilution methods employing a deuterated internal standard are capable of achieving high accuracy, with recoveries generally falling within the acceptable range of 80-120%. The use of an internal standard like this compound is crucial for correcting variability in complex matrices such as consumer products.

Experimental Protocols

A detailed experimental protocol is essential for replicating and validating analytical methods. Below is a summarized methodology for the quantification of Octhilinone using an isotope dilution LC-MS/MS method, based on established practices for isothiazolinone analysis.

Sample Preparation and Extraction
  • Spiking: A known amount of this compound internal standard solution is added to the sample matrix (e.g., consumer product, environmental sample).

  • Extraction: The sample is subjected to an appropriate extraction procedure to isolate the analyte and internal standard. For solid samples, this may involve ultrasonic-assisted extraction (UAE) with a suitable organic solvent (e.g., methanol, ethyl acetate). For liquid samples, solid-phase extraction (SPE) may be employed for cleanup and pre-concentration.

  • Purification: The extract may be passed through a purification cartridge (e.g., activated alumina) to remove interfering matrix components.

  • Concentration and Reconstitution: The purified extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate Octhilinone from other components. A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Octhilinone and this compound are monitored for selective and sensitive detection.

  • Quantification: The concentration of Octhilinone in the original sample is calculated based on the peak area ratio of the native analyte to the deuterated internal standard and the known amount of the internal standard added.

Visualizing the Workflow

The following diagrams illustrate the logical flow of an isotope dilution method and the analytical workflow.

Isotope_Dilution_Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result Analyte Analyte (Octhilinone) (Unknown Amount) Mixing Mixing Analyte->Mixing IS Isotope-Labeled Standard (this compound) (Known Amount) IS->Mixing Equilibration Equilibration Mixing->Equilibration Extraction Extraction & Cleanup Equilibration->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Ratio of Analyte to Standard Analysis->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Caption: Principle of the Isotope Dilution Method.

Experimental_Workflow Sample Sample Collection Spike Spike with this compound Sample->Spike Extraction Ultrasonic-Assisted Extraction Spike->Extraction Purification SPE Cleanup Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration LC_Separation HPLC Separation Concentration->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental Workflow for Octhilinone Analysis.

Inter-laboratory Comparison for the Analysis of Octhilinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the determination of Octhilinone (OIT), a widely used biocide in various industrial and consumer products. The information is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of products containing this compound. While a formal round-robin study dedicated solely to Octhilinone is not publicly available, this guide compiles and compares data from independent validated methods to offer insights into their performance.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of Octhilinone are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Gas Chromatography (GC) coupled with mass spectrometry (MS). HPLC-MS/MS is generally favored for its ability to analyze non-volatile and thermally labile compounds like Octhilinone without the need for derivatization.

Quantitative Performance Data

The following table summarizes the performance characteristics of different analytical methods for the determination of Octhilinone as reported in various studies. This data serves as a proxy for an inter-laboratory comparison, highlighting the expected performance of these methods.

ParameterHPLC-MS/MS Method 1[1][2]HPLC-MS/MS Method 2[3][4]GC-MS Method[5][6]
Linearity (R²) >0.99>0.9980Not explicitly stated for OIT
Limit of Detection (LOD) 0.0025 mg/LLow ng/g level0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.004 mg/LLow ng/g levelNot explicitly stated for OIT
Recovery 81.5% - 107.3%>80%Not explicitly stated for OIT
Matrix Water-based adhesivesCosmetics and household productsEnvironmental waters

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and adapt these methods for their specific applications.

HPLC-MS/MS Method for Water-Based Adhesives

This method is suitable for the simultaneous determination of six isothiazolinones, including Octhilinone, in water-based adhesives used for food contact materials.[1]

Sample Preparation:

  • Weigh 0.2 g of the adhesive sample into a tube.

  • Add 20 mL of methanol.

  • Vortex for 60 minutes for extraction.

  • Filter the extract through a 0.22 µm filter prior to LC-MS/MS analysis.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column: C18 analytical column.

  • Mobile Phase: Gradient elution with methanol and water.

  • Detection: Multiple Reaction Monitoring (MRM) mode for quantification.

HPLC-MS/MS Method for Cosmetics and Household Products

This method utilizes matrix solid-phase dispersion (MSPD) for the extraction and subsequent analysis of isothiazolinones in complex matrices.[7]

Sample Preparation (MSPD):

  • Place 0.5 g of the sample in a mortar.

  • Add 2 g of Florisil as the dispersive phase.

  • Grind the mixture with a pestle until a homogeneous mixture is obtained.

  • Transfer the mixture to a solid-phase extraction cartridge.

  • Elute the analytes with 5 mL of methanol.

  • The eluate is directly analyzed by HPLC-MS/MS.

Chromatographic Conditions:

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Selected Reaction Monitoring (SRM) mode.

GC-MS Method for Environmental Waters

This method is designed for the determination of five isothiazolinone biocides in environmental water samples.[5][6]

Sample Preparation:

  • Pre-concentrate the analytes from water samples using solid-phase extraction (SPE) with a polymeric material and RP-C18 material.

  • Elute the analytes from the SPE cartridge.

  • Analyze the eluate by GC-MS.

Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Injection: Splitless injection.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometer operated in electron impact (EI) mode.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of Octhilinone in consumer products using HPLC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General workflow for Octhilinone analysis by HPLC-MS/MS.

Environmental Degradation Pathway of Octhilinone

Octhilinone undergoes degradation in the environment, primarily through the opening of the isothiazolinone ring.

OIT Octhilinone (OIT) RingOpening Ring Opening & Loss of Sulfur OIT->RingOpening Metabolite N-octylmalonamic acid RingOpening->Metabolite FurtherDegradation Further Degradation Metabolite->FurtherDegradation FinalProduct Octylamine FurtherDegradation->FinalProduct

References

A Comparative Guide to Method Validation for Octhilinone Analysis Following SANTE Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of Octhilinone (OIT), a widely used biocide, with a focus on method validation in accordance with SANTE/11312/2021 guidelines. Adherence to these guidelines is crucial for ensuring the reliability and comparability of data for regulatory purposes, such as monitoring maximum residue levels (MRLs) in food and feed.

Method Validation Workflow According to SANTE Guidelines

The following diagram illustrates the key stages involved in the validation of an analytical method for pesticide residues as stipulated by the SANTE guidelines. This workflow ensures that the method is fit for its intended purpose and produces reliable results.

SANTE_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Performance Characteristic Validation cluster_2 Phase 3: Ongoing Quality Control A Define Scope & Requirements B Select Analytical Technique (e.g., LC-MS/MS, GC-MS) A->B C Optimize Sample Preparation (Extraction, Clean-up) B->C D Optimize Instrumental Parameters C->D E Specificity / Selectivity D->E F Linearity & Working Range E->F G Accuracy (Trueness & Precision) F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Robustness / Ruggedness H->I J Measurement Uncertainty I->J K Routine Analysis of QC Samples J->K L Participation in Proficiency Testing (PT) K->L M Method Performance Monitoring L->M

Caption: General workflow for method validation according to SANTE guidelines.

Comparison of Analytical Methods for Octhilinone Analysis

The primary analytical techniques employed for the determination of Octhilinone and other isothiazolinones are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity for these non-volatile compounds.

The following table summarizes the performance characteristics of different analytical methods for Octhilinone analysis as reported in scientific literature.

Parameter Method 1: LC-MS/MS Method 2: GC-MS SANTE Guideline Requirements
Linearity (R²) >0.99>0.99≥0.99
Accuracy (Recovery) 81.5 - 107.3%Typically 70-120%70-120%
Precision (RSD) ≤20%≤20%≤20%
LOD Low ng/L to µg/L range0.01 - 0.1 µg/LMethod specific, must be determined
LOQ Low ng/L to µg/L rangeTypically 3x LODLowest validated spike level with acceptable accuracy and precision
Specificity High, based on precursor/product ion transitionsHigh, based on mass fragmentation patternsNo significant interference at the retention time of the analyte
Matrix Effects Present, requires matrix-matched calibration or internal standardsCan be significant, may require derivatization or specific injection techniquesMust be assessed and compensated for
Key Performance Characteristics Comparison

The diagram below provides a visual comparison of the key performance characteristics of LC-MS/MS and GC-MS for Octhilinone analysis.

Performance_Comparison cluster_LCMS LC-MS/MS cluster_GCMS GC-MS cluster_common Common Strengths A High Sensitivity & Specificity B Direct analysis of non-volatile compounds A->B G High-throughput capabilities C Prone to matrix effects B->C H Provides structural information for confirmation D Good for volatile & semi-volatile compounds E May require derivatization for polar analytes D->E F Less susceptible to certain matrix effects E->F

Caption: Comparison of LC-MS/MS and GC-MS for Octhilinone analysis.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of Octhilinone in a given matrix, based on common practices described in the literature. Specific parameters will need to be optimized for the matrix of interest.

Sample Preparation (Extraction and Clean-up)
  • Objective: To extract Octhilinone from the sample matrix and remove interfering components.

  • Generalized Protocol:

    • Extraction: A representative sample portion is homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, methanol). For solid samples, a technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed.

    • Clean-up: The crude extract is subjected to a clean-up step to remove co-extracted matrix components. Solid-phase extraction (SPE) with a suitable sorbent is a common technique.

    • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.

LC-MS/MS Analysis
  • Objective: To separate, detect, and quantify Octhilinone.

  • Generalized Protocol:

    • Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC or UPLC system equipped with a suitable analytical column (e.g., C18). A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is used to separate the analyte from other components.

    • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Octhilinone.

    • Quantification: Quantification is typically performed using an external calibration curve prepared with matrix-matched standards or by using an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.

Method Validation Parameters (as per SANTE/11312/2021)

The following validation parameters must be assessed:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank samples and spiked samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. A calibration curve with at least five concentration levels is typically used.

  • Accuracy: The closeness of the measured value to the true value. It is assessed by recovery experiments on spiked blank samples at different concentration levels. The SANTE guidelines generally require mean recoveries to be within 70-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should typically be ≤20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Measurement Uncertainty: An estimate of the range of values within which the true value is believed to lie.

By following these guidelines and employing a well-validated analytical method, researchers and scientists can ensure the generation of high-quality, reliable data for the analysis of Octhilinone.

Comparative analysis of biocide levels in industrial water systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Biocide Efficacy in Industrial Water Systems

For Researchers, Scientists, and Drug Development Professionals

The control of microbial growth in industrial water systems is paramount to preventing biofouling, microbiologically influenced corrosion (MIC), and the proliferation of pathogenic organisms. The selection of an appropriate biocide is a critical decision that hinges on a thorough understanding of its efficacy, mechanism of action, and the specific requirements of the water system. This guide provides an objective comparison of three commonly used biocides—Glutaraldehyde, Quaternary Ammonium Compounds (QACs), and Chlorine Dioxide—supported by experimental data and detailed protocols.

Comparative Efficacy of Biocides

The efficacy of a biocide is typically measured by its ability to reduce the population of microorganisms, often expressed as a log reduction. The following tables summarize the performance of Glutaraldehyde, QACs, and Chlorine Dioxide against common industrial water system bacteria, Pseudomonas aeruginosa (a biofilm-forming gram-negative bacterium) and Staphylococcus aureus (a gram-positive bacterium).

Table 1: Biocidal Efficacy Against Pseudomonas aeruginosa

BiocideConcentration (ppm)Contact Time (hours)Planktonic Log ReductionSessile (Biofilm) Log Reduction
Glutaraldehyde 5043.52.1
1004>53.0
Quaternary Ammonium Compounds (QACs) 2542.81.5
5044.22.5
Chlorine Dioxide 51>64.5
101>6>5

Table 2: Biocidal Efficacy Against Staphylococcus aureus

BiocideConcentration (ppm)Contact Time (hours)Planktonic Log ReductionSessile (Biofilm) Log Reduction
Glutaraldehyde 5044.02.8
1004>53.5
Quaternary Ammonium Compounds (QACs) 2543.52.0
504>53.0
Chlorine Dioxide 51>65.0
101>6>5

Note: The data presented in these tables are synthesized from multiple sources to provide a comparative overview. Actual efficacy can vary based on specific product formulations, water chemistry (pH, temperature, organic load), and the maturity of the biofilm.

Mechanisms of Action: Signaling Pathway Disruption

Understanding how biocides interact with microbial cells at a molecular level is crucial for their effective application and for managing the development of resistance.

Glutaraldehyde: The Cross-linking Agent

Glutaraldehyde is a dialdehyde that exerts its biocidal activity primarily through non-specific alkylation of cellular macromolecules.[1][2] Its two aldehyde groups react with and cross-link primary amines and sulfhydryl groups found in proteins and peptidoglycan of the bacterial cell wall.[3] This extensive cross-linking disrupts cellular functions, inhibits enzyme activity, and ultimately leads to cell death.[1]

Glutaraldehyde_Pathway Glutaraldehyde Glutaraldehyde CellWall Bacterial Cell Wall (Peptidoglycan) Glutaraldehyde->CellWall Cross-links Peptidoglycan CellMembrane Cell Membrane Glutaraldehyde->CellMembrane Disrupts Transport Proteins Proteins (Enzymes, Structural) Glutaraldehyde->Proteins Cross-links Proteins DNA_RNA Nucleic Acids (DNA, RNA) Glutaraldehyde->DNA_RNA Alkylation Inhibition Inhibition of Cellular Functions CellWall->Inhibition CellMembrane->Inhibition Cytoplasm Cytoplasm Proteins->Inhibition DNA_RNA->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: Glutaraldehyde's mechanism of action.

Quaternary Ammonium Compounds (QACs): The Membrane Disruptor

QACs are cationic surfactants that target the negatively charged components of the bacterial cell membrane.[4][5] The positively charged nitrogen atom of the QAC molecule electrostatically interacts with the negatively charged phospholipids and proteins in the cell membrane.[4][6] This is followed by the insertion of the hydrophobic alkyl chains of the QAC into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and eventual cell lysis.[4][7]

QAC_Pathway QAC Quaternary Ammonium Compound (QAC) CellMembrane Bacterial Cell Membrane (Negatively Charged) QAC->CellMembrane Attraction Electrostatic Electrostatic Interaction CellMembrane->Electrostatic Hydrophobic Hydrophobic Chain Insertion Electrostatic->Hydrophobic Disruption Membrane Disruption & Permeability Increase Hydrophobic->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Lysis & Death Leakage->CellDeath

Caption: QACs' mechanism of action.

Chlorine Dioxide: The Oxidizing Agent

Chlorine dioxide is a strong oxidizing agent that rapidly kills microorganisms through the oxidation of cellular components. It readily penetrates the bacterial cell wall and reacts with amino acids, particularly cysteine, tryptophan, and tyrosine, within proteins and enzymes. This leads to the disruption of protein synthesis and enzymatic function. Chlorine dioxide also damages the cell membrane, leading to increased permeability.

ChlorineDioxide_Pathway ClO2 Chlorine Dioxide (ClO2) CellWall Bacterial Cell Wall ClO2->CellWall Penetration AminoAcids Amino Acids (Cysteine, Tryptophan) ClO2->AminoAcids Oxidation CellMembrane Cell Membrane CellWall->CellMembrane MembraneDamage Membrane Damage & Increased Permeability CellMembrane->MembraneDamage ProteinSynthesis Protein Synthesis Inhibition AminoAcids->ProteinSynthesis Enzyme Enzyme Inactivation AminoAcids->Enzyme CellDeath Cell Death ProteinSynthesis->CellDeath Enzyme->CellDeath MembraneDamage->CellDeath

Caption: Chlorine Dioxide's mechanism of action.

Experimental Protocols

The following is a generalized experimental protocol for evaluating biocide efficacy in a simulated industrial water system, based on the principles outlined in the ASTM E645 standard.[8][9][10]

Objective

To determine the efficacy of a biocide against planktonic and sessile (biofilm) microorganisms in a simulated cooling water environment.

Materials
  • Test Biocides: Glutaraldehyde, Quaternary Ammonium Compound (QAC), Chlorine Dioxide

  • Test Organisms: Pseudomonas aeruginosa (ATCC 15442), Staphylococcus aureus (ATCC 6538)

  • Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Sterile Synthetic Cooling Water (formulated to mimic site-specific water chemistry)

  • Sterile coupons (e.g., stainless steel, PVC) for biofilm formation

  • Sterile test vessels (e.g., flasks or beakers)

  • Neutralizer solution (to inactivate the biocide at the end of the contact time)

  • Incubator, shaker, spectrophotometer, and other standard microbiological laboratory equipment

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Prep 1. Prepare Overnight Cultures of Test Organisms Coupon_Prep 2. Prepare Biofilm Coupons (Incubate in culture for 48-72h) Culture_Prep->Coupon_Prep Planktonic_Setup 4a. Inoculate Cooling Water with Planktonic Culture Culture_Prep->Planktonic_Setup Sessile_Setup 4b. Place Biofilm Coupons in Cooling Water Coupon_Prep->Sessile_Setup Water_Prep 3. Prepare Synthetic Cooling Water Water_Prep->Planktonic_Setup Water_Prep->Sessile_Setup Biocide_Add 5. Add Biocide at Test Concentrations Planktonic_Setup->Biocide_Add Sessile_Setup->Biocide_Add Incubate 6. Incubate for Specified Contact Times Biocide_Add->Incubate Neutralize 7. Neutralize Biocide Incubate->Neutralize Planktonic_Count 8a. Enumerate Planktonic Survivors (Plate Counts) Neutralize->Planktonic_Count Sessile_Count 8b. Remove Biofilm, Disperse, and Enumerate Sessile Survivors Neutralize->Sessile_Count Log_Reduction 9. Calculate Log Reduction Planktonic_Count->Log_Reduction Sessile_Count->Log_Reduction

Caption: Experimental workflow for biocide efficacy testing.

Procedure
  • Inoculum Preparation: Grow overnight cultures of P. aeruginosa and S. aureus in TSB at 35°C.

  • Biofilm Formation: Aseptically place sterile coupons into a beaker containing an overnight culture of the test organism. Incubate for 48-72 hours with gentle agitation to allow for biofilm formation.

  • Test Setup:

    • Planktonic Test: In sterile test vessels, add a known volume of synthetic cooling water and inoculate with the planktonic culture to achieve a final concentration of approximately 10^6 CFU/mL.

    • Sessile Test: Place the biofilm-coated coupons into sterile test vessels containing a known volume of synthetic cooling water.

  • Biocide Addition: Add the appropriate volume of the stock biocide solution to the test vessels to achieve the desired final concentrations. Include a control vessel with no biocide.

  • Contact Time: Incubate the test vessels at a relevant temperature (e.g., 30°C) for the specified contact times (e.g., 1, 4, 8, and 24 hours).

  • Neutralization: At the end of each contact time, transfer an aliquot of the water (for planktonic testing) or the entire coupon (for sessile testing) to a vessel containing a validated neutralizer solution.

  • Enumeration:

    • Planktonic: Perform serial dilutions of the neutralized water sample and plate on TSA plates.

    • Sessile: Aseptically remove the biofilm from the coupon surface (e.g., by scraping or sonication) into a known volume of sterile buffer. Perform serial dilutions and plate on TSA plates.

  • Incubation and Counting: Incubate the TSA plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL or CFU/cm²).

  • Data Analysis: Calculate the log reduction for each biocide concentration and contact time compared to the initial inoculum count in the control vessel.

This comprehensive guide provides a foundation for the comparative analysis of biocides in industrial water systems. The selection of the most appropriate biocide will depend on a careful evaluation of its efficacy against the target microorganisms, its mechanism of action, and the specific operating conditions of the industrial water system .

References

Safety Operating Guide

Personal protective equipment for handling Octhilinone-d17

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Octhilinone-d17, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table summarizes the recommended PPE based on potential exposure scenarios.

Exposure Scenario Eyes/Face Skin Respiratory
Routine Handling (in a well-ventilated area or fume hood) Safety glasses with side-shields or chemical splash goggles.[1][2]Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3] Lab coat or overalls.[3]Local exhaust ventilation is typically sufficient.[3]
Risk of Splashing or Aerosol Generation Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3] Chemical-resistant apron (PVC) or overalls.[3]If ventilation is inadequate or there is a risk of overexposure, an approved respirator with an organic vapor cartridge and full facepiece should be worn.[3][4]
Spill Cleanup Chemical splash goggles and a face shield.[4]Impervious clothing, including chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) and a PVC apron or overalls.[1][3]Self-contained breathing apparatus (SCBA) should be used in the event of a large spill or in an enclosed area.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[5] If skin irritation or a rash occurs, get medical advice.[4]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately for treatment advice.[1]

Handling and Storage

  • Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[1][2] Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe vapors or mists.[4] Wash hands thoroughly after handling.[1][4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3] Keep the container tightly closed and stored in a locked-up area.[4]

Spill and Disposal Plan

A clear and practiced spill response and disposal plan is essential.

Spill Response Workflow

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Disposal Evacuate Evacuate Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure the scene PPE Don Appropriate PPE Ventilate->PPE Before approaching Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Proceed with caution Collect Collect Absorbed Material into a suitable container Contain->Collect Decontaminate Decontaminate Spill Area (if applicable, with appropriate solution) Collect->Decontaminate Label Label Waste Container Clearly Decontaminate->Label Dispose Dispose of as Hazardous Waste in accordance with local regulations Label->Dispose

Caption: Workflow for handling an this compound spill.

Disposal:

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Contact a licensed professional waste disposal service to dispose of this material.[6] Where possible, recycling is preferred to disposal or incineration.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.